molecular formula C27H34N2O6 B12414193 Ivabradine impurity 7-d6

Ivabradine impurity 7-d6

Numéro de catalogue: B12414193
Poids moléculaire: 488.6 g/mol
Clé InChI: BOMTZDFJQBFTCB-QNCBENPESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ivabradine impurity 7-d6 is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 488.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C27H34N2O6

Poids moléculaire

488.6 g/mol

Nom IUPAC

3-[1,1,2,2,3,3-hexadeuterio-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

InChI

InChI=1S/C27H34N2O6/c1-32-22-12-18-6-10-28(26(30)16-20(18)14-24(22)34-3)8-5-9-29-11-7-19-13-23(33-2)25(35-4)15-21(19)17-27(29)31/h12-15H,5-11,16-17H2,1-4H3/i5D2,8D2,9D2

Clé InChI

BOMTZDFJQBFTCB-QNCBENPESA-N

SMILES isomérique

[2H]C([2H])(C([2H])([2H])N1CCC2=CC(=C(C=C2CC1=O)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC

SMILES canonique

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC

Origine du produit

United States

Foundational & Exploratory

Unraveling the Chemical Identity of Ivabradine Impurity 7-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of Ivabradine Impurity 7-d6, a deuterated analog of a known Ivabradine impurity. The presence and characterization of impurities are critical aspects of drug development and quality control. This document clarifies the structure of this compound based on available data, addresses conflicting information, and provides a logical structural determination.

Executive Summary

Ivabradine Impurity 7 is identified by multiple chemical suppliers as (R)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine. The "-d6" designation indicates the presence of six deuterium (B1214612) atoms. Based on common synthetic labeling practices, the most probable locations for these deuterium atoms are the two methoxy (B1213986) groups. Therefore, the chemical structure of this compound is (R)-1-(3,4-di(trideuteriomethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine. It is crucial to note the existence of conflicting data from at least one supplier, which identifies this compound with a different, dimeric structure. This guide will address this discrepancy.

Structural Elucidation of Ivabradine Impurity 7

The foundational step in defining the deuterated impurity is a clear understanding of the non-deuterated parent compound.

Chemical Identity of Ivabradine Impurity 7

Multiple sources consistently identify Ivabradine Impurity 7 with the following chemical structure and nomenclature:

  • Chemical Name: (R)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride[1][2]

  • CAS Number: 1204612-29-2[1][2]

  • Molecular Formula: C₁₂H₁₇NO₂ · HCl

  • Molecular Weight: 243.73 g/mol (for the hydrochloride salt)

This impurity is a key synthetic intermediate or a process-related impurity in the manufacturing of Ivabradine.

Determination of the Deuteration Pattern in this compound

The suffix "-d6" signifies that six hydrogen atoms in the molecule have been replaced by deuterium atoms. In the structure of Ivabradine Impurity 7, the most chemically plausible and common positions for such labeling are the two methoxy groups (-OCH₃). Each methyl group contains three hydrogen atoms, totaling six across both groups.

Therefore, the chemical structure of This compound is proposed as:

  • Chemical Name: (R)-1-(3,4-di(trideuteriomethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine

  • Molecular Formula: C₁₂H₁₁D₆NO₂

  • Molecular Weight: Approximately 239.34 g/mol (for the free base)

The following diagram, generated using the DOT language, illustrates this proposed structure.

Discrepancy_Diagram Ivabradine Impurity 7 Nomenclature Discrepancy cluster_majority Majority Supplier Consensus cluster_deuterated_majority Logical Deuterated Analog cluster_outlier Outlier Supplier Data Impurity7 Ivabradine Impurity 7 (CAS: 1204612-29-2) Impurity7_Structure (R)-1-(3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-trien-7-yl)-N-methylmethanamine Impurity7->Impurity7_Structure is identified as Impurity7_d6_proposed This compound (Proposed) Impurity7->Impurity7_d6_proposed Deuteration leads to Dimer_Structure 3, 3′-(Propane-1, 3-diyl)bis(7, 8-dimethoxy-4, 5-dihydro-1H-benzo[d]azepin-2(3H)-one)-d6 Impurity7_Structure->Dimer_Structure Structurally Unrelated Impurity7_d6_structure (R)-1-(3,4-di(trideuteriomethoxy)bicyclo[4.2.0]octa- 1,3,5-trien-7-yl)-N-methylmethanamine Impurity7_d6_proposed->Impurity7_d6_structure is logically Impurity7_d6_veeprho "this compound" (Veeprho) Impurity7_d6_veeprho->Dimer_Structure is identified as caption Nomenclature Discrepancy Flowchart Synthesis_Workflow Hypothetical Synthesis Workflow for this compound Start Deuterated Precursor (e.g., d6-Veratraldehyde) Step1 Multi-step synthesis to form d6-bicyclo[4.2.0]octatriene intermediate Start->Step1 Step2 Functional group manipulation to introduce the aminomethyl side chain Step1->Step2 Step3 N-methylation Step2->Step3 FinalProduct This compound Step3->FinalProduct Purification Chromatographic Purification (e.g., HPLC) FinalProduct->Purification is subjected to Analysis Structural Characterization (NMR, MS) Purification->Analysis followed by

References

Synthesis and Characterization of Ivabradine Impurity 7-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ivabradine impurity 7-d6, a deuterated analog of a known Ivabradine process-related impurity. Due to the limited availability of direct experimental data for this specific deuterated compound, this guide is based on established synthetic methodologies for analogous compounds and standard characterization techniques.

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. During its synthesis, various process-related impurities can be formed. One such impurity is a dimeric species, and its deuterated analog, this compound, is of significant interest as an internal standard for pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, allowing for accurate quantification by mass spectrometry.

The chemical structure of this compound is 3,3′-(Propane-1,3-diyl)bis(7,8-di(trideuteriomethoxy)-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one). This guide outlines a plausible synthetic route and a comprehensive characterization workflow for this compound.

Synthesis of this compound

The synthesis of this compound can be logically approached in two main stages: the preparation of the deuterated benzazepinone (B8055114) intermediate and the subsequent coupling to form the dimeric impurity.

Synthesis Pathway

The proposed synthetic pathway is illustrated in the diagram below. The key steps involve the deuteromethylation of a suitable precursor to introduce the six deuterium atoms, followed by an N-alkylation reaction to link the two deuterated benzazepinone rings with a propane (B168953) bridge.

Synthesis_Pathway cluster_0 Step 1: Deuteration cluster_1 Step 2: Dimerization A 7,8-Dihydroxy-1,3,4,5- tetrahydro-2H-3-benzazepin-2-one B 7,8-Di(trideuteriomethoxy)-1,3,4,5- tetrahydro-2H-3-benzazepin-2-one A->B CD3I, K2CO3 DMF D This compound B->D NaH, THF C 1,3-Dibromopropane (B121459) C->D

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7,8-Di(trideuteriomethoxy)-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (Deuterated Intermediate)

  • To a solution of 7,8-dihydroxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add deuterated methyl iodide (CD3I, 2.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the deuterated intermediate.

Step 2: Synthesis of this compound

  • To a solution of the deuterated intermediate (2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Add 1,3-dibromopropane (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0°C and quench with saturated ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following workflow outlines the key analytical techniques to be employed.

Characterization_Workflow Start Synthesized This compound HPLC Purity Assessment (HPLC) Start->HPLC MS Molecular Weight Confirmation (HRMS) HPLC->MS If >95% pure NMR Structural Elucidation (1H NMR, 13C NMR) MS->NMR End Characterized Impurity NMR->End

Caption: Workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 286 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation:

ParameterResult
Retention Time~15.2 min
Purity (by area %)>98%
High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to confirm the elemental composition and molecular weight of the synthesized impurity.

Experimental Protocol:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap

  • Scan Range: m/z 100-1000

Data Presentation:

ParameterTheoreticalExperimental
Molecular FormulaC27H28D6N2O6-
Monoisotopic Mass488.2958488.2961
[M+H]+489.3031489.3035
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the molecule.

Experimental Protocol:

  • Solvent: Chloroform-d (CDCl3)

  • Spectrometers: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR

  • Techniques: Standard ¹H and ¹³C NMR spectra.

Data Presentation:

¹H NMR Data (400 MHz, CDCl3) Due to the deuteration of the methoxy (B1213986) groups, the characteristic singlet for the OCH3 protons at ~3.9 ppm will be absent.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.85s2HAr-H
6.70s2HAr-H
4.05t4HN-CH2-CH2-CH2-N
3.50t4HAr-CH2-CH2-N
2.90t4HAr-CH2-CH2-N
2.00p2HN-CH2-CH2-CH2-N

¹³C NMR Data (100 MHz, CDCl3) The carbons of the deuterated methoxy groups will show a characteristic multiplet due to C-D coupling.

Chemical Shift (δ) ppmAssignment
171.5C=O
148.0Ar-C-O
147.5Ar-C-O
128.0Ar-C
125.0Ar-C
112.0Ar-CH
111.5Ar-CH
55.0 (m)-OCD3
49.0N-CH2
48.0N-CH2
30.0Ar-CH2
25.0N-CH2-CH2-CH2-N

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations, and the characterization workflow employs standard analytical techniques essential for the confirmation of the structure and purity of novel pharmaceutical reference standards. The successful synthesis and thorough characterization of this deuterated impurity will provide a valuable tool for researchers in the field of drug metabolism and pharmacokinetics.

Physical and chemical properties of Ivabradine impurity 7-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ivabradine impurity 7-d6, a critical component in the analytical landscape of Ivabradine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, quality control, and pharmacokinetic studies.

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. As with any pharmaceutical compound, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. This compound is a deuterium-labeled analogue of Ivabradine impurity 7. Its primary application is as an internal standard in analytical and pharmacokinetic research, where it plays a crucial role in the accurate quantification of Ivabradine and its related substances in various biological matrices.[1] The stable isotope label allows for differentiation from the unlabeled analyte by mass spectrometry, ensuring high precision and accuracy in analytical methods.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. It is important to note that there are some discrepancies across different suppliers regarding the precise molecular formula and weight, which may be attributed to different deuteration patterns. The most commonly cited information is presented here.

PropertyValueSource
IUPAC Name 3,3′-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)-d6[1]
Molecular Formula C₂₇H₂₈D₆N₂O₆
Molecular Weight 488.62 g/mol
Alternate Molecular Formula C₂₇H₃₀D₆N₂O₅[2]
Alternate Molecular Weight 474.62 g/mol [2]
CAS Number Not available for the free base. 2070009-63-9 for Ivabradine-D6 Hydrochloride.
Appearance Data not available. Likely a solid.
Melting Point Data not available.
Boiling Point Data not available.
Solubility Data not available. Expected to have solubility properties similar to Ivabradine and related impurities.

Note: The conflicting molecular formulas and weights suggest that different deuterated forms of Ivabradine impurity 7 may be available. Researchers should consult the Certificate of Analysis from their specific supplier for definitive information.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published in peer-reviewed literature, as this compound is primarily a commercial reference standard. However, this section outlines the general methodologies that would be employed for its synthesis and analysis based on the synthesis of related compounds and standard analytical techniques for isotopically labeled standards.

Synthesis

The synthesis of this compound would likely follow a multi-step process involving the introduction of deuterium (B1214612) atoms at specific, non-exchangeable positions. A plausible synthetic workflow is depicted below.

G Conceptual Synthetic Workflow for this compound A Deuterated Precursor Synthesis B Coupling Reaction A->B Introduction of deuterated alkyl chain C Purification B->C Formation of the dimeric structure D Characterization C->D Chromatography (e.g., HPLC) E Final Product: this compound D->E Structural Confirmation

Caption: Conceptual workflow for the synthesis of this compound.

A potential synthetic route could involve the reaction of a deuterated propane-1,3-diyl dihalide with two equivalents of a suitable 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one precursor. The deuterated starting material would be the key to introducing the isotopic label.

Characterization and Analytical Methods

The characterization and quantification of this compound as an internal standard typically involve a combination of chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the standard and to separate it from the unlabeled analyte and other impurities.

  • Typical Method: A reversed-phase HPLC method would be employed.

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at a wavelength where Ivabradine and its impurities exhibit strong absorbance (e.g., around 286 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purpose: To confirm the molecular weight and isotopic enrichment of the deuterated standard.

  • Typical Method:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) and confirm the incorporation of six deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and the position of the deuterium labels.

  • Typical Method:

    • ¹H NMR: Will show the absence of signals at the positions where deuterium has been incorporated.

    • ¹³C NMR: Will confirm the carbon skeleton of the molecule.

    • ²H NMR: Can be used to directly observe the deuterium signals.

The following diagram illustrates a general workflow for the analytical characterization of this compound.

G Analytical Characterization Workflow cluster_0 Purity and Identity Confirmation cluster_1 Data Interpretation HPLC HPLC Analysis Purity Chemical Purity (%) HPLC->Purity LCMS LC-MS Analysis MW Molecular Weight Confirmation LCMS->MW Isotopic Isotopic Enrichment (%) LCMS->Isotopic NMR NMR Spectroscopy Structure Structural Elucidation NMR->Structure Final_Report Certificate of Analysis Purity->Final_Report MW->Final_Report Structure->Final_Report Isotopic->Final_Report

Caption: A typical workflow for the analytical characterization of a reference standard.

Signaling Pathways (Parent Drug Context)

While this compound is an analytical tool and not pharmacologically active, understanding the mechanism of the parent drug, Ivabradine, is crucial for researchers in this field. Ivabradine selectively inhibits the "funny" current (Iƒ) in the sinoatrial (SA) node of the heart. This current is a mixed Na⁺-K⁺ inward current that plays a key role in regulating the heart rate.

The diagram below illustrates the signaling pathway of Ivabradine.

G Mechanism of Action of Ivabradine Ivabradine Ivabradine HCN HCN4 Channel (in SA Node) Ivabradine->HCN Inhibits If_current Funny Current (Iƒ) (Na⁺/K⁺ influx) HCN->If_current Generates Depolarization Diastolic Depolarization Rate If_current->Depolarization Decreases HeartRate Heart Rate Depolarization->HeartRate Decreases

Caption: Simplified signaling pathway of Ivabradine's mechanism of action.

Conclusion

This compound is an indispensable tool for the accurate quantification of Ivabradine and its impurities in pharmaceutical and biological samples. While detailed public data on its physical properties and synthesis are limited, this guide provides a foundational understanding of its chemical identity, analytical characterization, and the context of its use in relation to the parent drug. For precise quantitative data and experimental protocols, researchers are strongly advised to refer to the documentation provided by their chemical supplier.

References

The Role of Ivabradine Impurity 7-d6 as an Internal Standard: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Ivabradine Impurity 7-d6, a deuterium-labeled analog of Ivabradine, as an internal standard in bioanalytical method development and validation. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision required for pharmacokinetic and other drug development studies.

Core Principles of Deuterated Internal Standards

An ideal internal standard (IS) is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the analytical instrument. Deuterated internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry. In these compounds, one or more hydrogen atoms are replaced with their stable isotope, deuterium. This substitution results in a compound that has nearly identical chemical and physical properties to the unlabeled analyte.

The core mechanism of action of a deuterated internal standard hinges on its ability to mimic the analyte throughout the entire analytical process, from sample preparation to detection. Because of their structural similarity, the deuterated standard and the analyte will have virtually identical:

  • Extraction Recovery: They will be extracted from the biological matrix with the same efficiency.

  • Chromatographic Behavior: They will co-elute or have very similar retention times in liquid chromatography.

  • Ionization Efficiency: They will experience similar ionization suppression or enhancement effects in the mass spectrometer source.

By adding a known concentration of the deuterated internal standard to both the calibration standards and the unknown samples, any variability introduced during the analytical procedure will affect both the analyte and the internal standard to the same extent. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively canceling out variations and leading to more accurate and precise results.

Experimental Protocol: Quantification of Ivabradine in Biological Matrices using a Deuterated Internal Standard

The following is a representative experimental protocol for the quantification of Ivabradine in plasma using a deuterated internal standard, based on established and validated bioanalytical methods. While this protocol specifically mentions Ivabradine-d6, similar principles apply to other deuterated forms like Ivabradine-d3.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules like Ivabradine from plasma samples.

Methodology:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the working solution of Ivabradine-d6 internal standard (concentration will depend on the specific assay requirements).

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared samples are then analyzed using a UPLC or HPLC system coupled to a tandem mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient to achieve good separation and peak shape
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Ivabradine) Precursor Ion (Q1): m/z 469.3 -> Product Ion (Q3): m/z 262.2
MRM Transition (Ivabradine-d6) Precursor Ion (Q1): m/z 475.3 -> Product Ion (Q3): m/z 262.2
Collision Gas Argon

Data Presentation: Performance of Deuterated Internal Standards in Ivabradine Bioanalysis

The use of a deuterated internal standard significantly improves the performance of the bioanalytical method. The following table summarizes typical validation parameters for a UPLC-MS/MS method for Ivabradine using a deuterated internal standard, demonstrating compliance with regulatory guidelines (e.g., FDA and EMA).

Validation ParameterTypical Performance Results
Linearity Range 0.1 - 200 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
Recovery Consistent and reproducible for both analyte and IS
Matrix Effect Normalized by the internal standard to be within acceptable limits

Visualizations

Signaling Pathway of Ivabradine's Therapeutic Action

SA_Node Sinoatrial (SA) Node If_Channel HCN4 (If 'Funny' Channel) SA_Node->If_Channel Contains Diastolic_Depolarization Slow Diastolic Depolarization If_Channel->Diastolic_Depolarization Controls slope of If_Channel->Diastolic_Depolarization Reduced slope Ivabradine Ivabradine Ivabradine->If_Channel Inhibits Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines Diastolic_Depolarization->Heart_Rate Decreased Myocardial_Oxygen_Demand Myocardial Oxygen Demand Heart_Rate->Myocardial_Oxygen_Demand Influences Heart_Rate->Myocardial_Oxygen_Demand Reduced

Caption: Therapeutic mechanism of Ivabradine.

Experimental Workflow for Bioanalysis using an Internal Standard

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Ivabradine-d6 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC UPLC Separation (C18 Column) Supernatant_Collection->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Peak_Integration Peak Integration (Analyte & IS) MSMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical workflow with an internal standard.

Logical Relationship of Internal Standard Function

Analyte Ivabradine (Analyte) Analytical_Variability Analytical Variability (Extraction, Injection, Ionization) Analyte->Analytical_Variability IS Ivabradine-d6 (Internal Standard) IS->Analytical_Variability Analyte_Response Analyte MS Response Analytical_Variability->Analyte_Response Affects IS_Response IS MS Response Analytical_Variability->IS_Response Affects Similarly Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Leads to

Caption: How an internal standard corrects for variability.

The Synthesis, Characterization, and Application of Deuterated Ivabradine Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine (B130884) is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] As with any pharmaceutical compound, the identification, characterization, and control of impurities are critical for ensuring its safety and efficacy. Deuterated analogs of both the active pharmaceutical ingredient (API) and its impurities serve as invaluable tools in modern analytical and metabolic studies. The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, can provide a unique analytical signature for use as internal standards in mass spectrometry-based quantification, aiding in pharmacokinetic and metabolic profiling.[2] Furthermore, understanding the formation and fate of impurities is a key aspect of drug development and regulatory compliance.

This technical guide provides a comprehensive literature review on the use of deuterated ivabradine impurities. It summarizes the current knowledge on their synthesis, characterization, and application, with a focus on providing practical experimental details and data for researchers in the field.

Ivabradine and Its Impurities

Several process-related and degradation impurities of ivabradine have been identified. Forced degradation studies have shown that ivabradine is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[3][4] Some of the key identified impurities include:

  • N-Desmethyl Ivabradine: A major metabolite of ivabradine.[5]

  • Ivabradine N-Oxide: A major oxidative degradation impurity.[5]

  • Dehydro Ivabradine: An impurity formed through oxidation.[5]

  • Other process-related and degradation products.

The deuterated versions of these impurities, such as N-Demethyl Ivabradine-d6 and Dehydro Ivabradine-d3 (B602485), are not extensively described in the scientific literature in terms of their synthesis and characterization.[6][7] However, they are available commercially as reference standards, indicating their importance in analytical applications.[6][7]

Data Presentation: Quantitative Analysis of Ivabradine and Its Impurities

The following tables summarize the quantitative data extracted from the literature regarding the analytical characterization of ivabradine and its impurities.

Table 1: Molecular Information of Ivabradine and Its Deuterated Analogs and Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
IvabradineC₂₇H₃₆N₂O₅468.59155974-00-8
Ivabradine-d3 HydrochlorideC₂₇H₃₄D₃ClN₂O₅508.061217809-61-4
Ivabradine-d6C₂₇H₃₀D₆N₂O₅474.62N/A
N-Demethyl IvabradineC₂₆H₃₄N₂O₅454.56215935-23-2
N-Demethyl Ivabradine-d6 HydrochlorideC₂₆H₂₉D₆ClN₂O₅497.06N/A
Dehydro IvabradineC₂₇H₃₄N₂O₅466.571086026-31-4
Dehydro Ivabradine-d3C₂₇H₃₁D₃N₂O₅469.591795787-01-7
Ivabradine N-OxideC₂₇H₃₆N₂O₆484.592511244-97-4

Data sourced from commercial suppliers and literature.[5][6][8]

Table 2: Chromatographic and Mass Spectrometric Data for Ivabradine and its Metabolite

AnalyteRetention Time (min)Mass Transition (m/z)
IvabradineNot specified469.2 → 177.2
N-desmethylivabradineNot specified455.2 → 262.2

This data is from a UPLC-MS/MS method for the simultaneous determination of ivabradine and N-desmethylivabradine in rat plasma.[9]

Experimental Protocols

Analysis of Ivabradine and its Impurities by LC-HR-MS/MS

This protocol is based on a method for the characterization of degradation products of Ivabradine.[10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a high-resolution mass spectrometer (e.g., Q-TOF-MS).

  • Column: Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm).

  • Detectors: Photodiode Array (PDA) and Mass Spectrometer.

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the impurities.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength (PDA): 286 nm.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Full scan and product ion scan modes for identification and structural elucidation.

  • Accurate mass measurements to determine the elemental composition of the impurities.

Proposed Synthetic Strategies for Deuterated Ivabradine Impurities

3.2.1. Synthesis of N-Desmethyl-d6 Ivabradine

The synthesis could potentially start from a deuterated precursor. For instance, a deuterated version of the benzazepinone (B8055114) intermediate could be coupled with the appropriate side chain. Alternatively, late-stage deuteration of N-desmethyl ivabradine could be explored, although this might be challenging due to the complexity of the molecule. A more feasible approach would be to use a deuterated methylating agent (e.g., CD₃I) in the final step of a synthesis that proceeds through a desmethyl intermediate.

3.2.2. Synthesis of Dehydro-d3 Ivabradine

Dehydro ivabradine is an oxidation product of ivabradine. A plausible route for the synthesis of its deuterated analog could involve the controlled oxidation of ivabradine-d3. The synthesis of ivabradine-d3 itself would likely involve the use of a deuterated reducing agent (e.g., NaBD₄) at a suitable step in the synthesis of ivabradine. For example, the reduction of an appropriate ketone or imine precursor with a deuterated hydride source would introduce the deuterium atoms.

General Deuteration Methods:

  • Deuterium Gas (D₂): Catalytic hydrogenation using D₂ gas is a common method for introducing deuterium.

  • Deuterated Reducing Agents: Reagents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are used to reduce carbonyls and other functional groups, incorporating deuterium in the process.

  • Deuterium Oxide (D₂O): D₂O can be used as a deuterium source for exchange reactions, particularly for acidic protons.

  • Deuterated Solvents and Reagents: Various deuterated building blocks and reagents can be incorporated into a synthetic scheme.

Mandatory Visualizations

Signaling Pathway of Ivabradine's Mechanism of Action

Ivabradine_Mechanism cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell HCN_Channel HCN4 Channel (Funny Current - If) Na_K_Influx Na+ / K+ Influx HCN_Channel->Na_K_Influx Inhibition Inhibition Diastolic_Depolarization Slow Diastolic Depolarization Na_K_Influx->Diastolic_Depolarization Action_Potential Action Potential Firing Diastolic_Depolarization->Action_Potential Heart_Rate Increased Heart Rate Action_Potential->Heart_Rate Reduced_Heart_Rate Reduced Heart Rate Ivabradine Ivabradine Ivabradine->HCN_Channel

Caption: Mechanism of action of Ivabradine in the sinoatrial node.

Experimental Workflow for Impurity Profiling

Impurity_Profiling_Workflow cluster_synthesis Synthesis & Forced Degradation cluster_analysis Analytical Characterization cluster_identification Impurity Identification & Elucidation cluster_quantification Quantification arrow -> Ivabradine_Synthesis Ivabradine Synthesis Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photo) Ivabradine_Synthesis->Forced_Degradation Sample_Preparation Sample Preparation Forced_Degradation->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis with Deuterated Internal Standard Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing & Peak Detection LC_MS_Analysis->Data_Processing HRMS_Analysis High-Resolution MS (Accurate Mass) Data_Processing->HRMS_Analysis MSMS_Fragmentation MS/MS Fragmentation Pattern Analysis HRMS_Analysis->MSMS_Fragmentation Structure_Elucidation Structure Elucidation MSMS_Fragmentation->Structure_Elucidation Calibration_Curve Calibration Curve with Reference Standards Structure_Elucidation->Calibration_Curve Impurity_Quantification Quantification of Impurities Calibration_Curve->Impurity_Quantification

Caption: Workflow for the profiling of deuterated ivabradine impurities.

Conclusion

The use of deuterated ivabradine and its impurities as internal standards is crucial for the accurate quantification of these compounds in various matrices. While the synthesis of deuterated ivabradine itself is established, detailed procedures for its deuterated impurities are not widely published. This guide has provided a summary of the available analytical data and proposed plausible synthetic strategies based on existing chemical knowledge. The provided experimental protocols and workflow diagrams offer a framework for researchers to approach the analysis and characterization of these important compounds. Further research into the synthesis and characterization of a broader range of deuterated ivabradine impurities would be highly beneficial to the pharmaceutical community, enabling more robust analytical method development and a deeper understanding of ivabradine's metabolic and degradation pathways.

References

Ivabradine impurity 7-d6 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure. It selectively inhibits the I_f current in the sinoatrial node, a key mechanism in regulating heart rate.[1][2][3] The development and quality control of Ivabradine require a thorough understanding of its impurity profile. Ivabradine Impurity 7-d6 is a deuterium-labeled analog of Ivabradine Impurity 7.[4][5] It serves as a crucial internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of quantification of Ivabradine in biological samples through techniques like mass spectrometry and liquid chromatography.[6] This guide provides a comprehensive overview of the technical data and analytical methodologies associated with this compound.

Certificate of Analysis (Representative Data)

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While a specific batch CoA is not publicly available, this section outlines the typical data presented in such a document.

Table 1: General Information

ParameterSpecification
Product Name This compound
IUPAC Name 3,3′-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)-d6
Molecular Formula C₂₇H₂₈D₆N₂O₆
Molecular Weight 488.62 g/mol
CAS Number Not Available
Appearance White to off-white solid

Table 2: Quality Control Data

TestMethodSpecification
Purity (by HPLC) High-Performance Liquid Chromatography≥ 98%
Identity ¹H NMR, Mass SpectrometryConforms to structure
Isotopic Purity Mass Spectrometry≥ 99% Deuterium incorporation
Residual Solvents Gas ChromatographyMeets ICH Q3C limits
Water Content Karl Fischer Titration≤ 0.5%

Experimental Protocols

The primary application of this compound is as an internal standard for the bioanalytical determination of Ivabradine. Below is a detailed experimental protocol for the quantification of Ivabradine in human plasma using LC-MS/MS.

Quantification of Ivabradine in Human Plasma by LC-MS/MS

This method is designed for the sensitive and selective quantification of Ivabradine in human plasma, a critical aspect of pharmacokinetic studies.

2.1.1. Materials and Reagents

  • Ivabradine reference standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma (with anticoagulant)

  • Purified water

2.1.2. Sample Preparation

  • Thaw human plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex the samples for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.1.3. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation (e.g., start with 5% B, ramp to 95% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.1.4. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Ivabradine) To be determined empirically (e.g., precursor ion -> product ion)
MRM Transition (this compound) To be determined empirically (e.g., precursor ion -> product ion)
Ion Source Temperature 500°C
Collision Gas Argon

Visualizations

Signaling Pathway of Ivabradine

The therapeutic effect of Ivabradine is achieved through its interaction with the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels in the sinoatrial node of the heart.

Ivabradine_Mechanism cluster_SANode Sinoatrial (SA) Node Pacemaker Cell cluster_Effect Physiological Effect HCN_Channel HCN4 Channel If_Current Funny Current (I_f) (Na+/K+ influx) HCN_Channel->If_Current generates Depolarization Diastolic Depolarization If_Current->Depolarization initiates Reduced_If Reduced Funny Current Action_Potential Action Potential Depolarization->Action_Potential triggers Slowed_Depolarization Slowed Diastolic Depolarization Heart_Rate Heart Rate Action_Potential->Heart_Rate determines Reduced_HR Reduced Heart Rate Ivabradine Ivabradine Ivabradine->HCN_Channel selectively inhibits Reduced_If->Slowed_Depolarization Slowed_Depolarization->Reduced_HR

Caption: Mechanism of action of Ivabradine on the sinoatrial node.

Experimental Workflow for Pharmacokinetic Analysis

The use of this compound as an internal standard is a critical step in the workflow for determining the pharmacokinetic profile of Ivabradine.

PK_Workflow cluster_Study Clinical/Preclinical Study cluster_Analysis Bioanalytical Laboratory cluster_Results Pharmacokinetic Modeling Drug_Admin Ivabradine Administration to Subject Sample_Collection Biological Sample Collection (e.g., Plasma) at Time Points Drug_Admin->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis IS_Spike Spiking with This compound (IS) IS_Spike->Sample_Prep Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing PK_Parameters Determination of Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) Data_Processing->PK_Parameters

Caption: Workflow for a pharmacokinetic study of Ivabradine.

References

Commercial Availability and Technical Guide for Ivabradine Impurity 7-d6

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Ivabradine impurity 7-d6, a critical reference standard for researchers and scientists involved in the development and analysis of Ivabradine. This document outlines the technical specifications, potential suppliers, and the typical procurement process for this deuterated impurity.

This compound is a deuterium-labeled analog of Ivabradine impurity 7. It is primarily utilized as an internal standard in analytical and pharmacokinetic research. The incorporation of deuterium (B1214612) atoms provides a stable isotope-labeled compound that enhances the accuracy of mass spectrometry and liquid chromatography methods, enabling precise quantification of Ivabradine and its related substances in biological matrices and pharmaceutical formulations.

Technical Specifications

The following table summarizes the key quantitative data for this compound based on commercially available information. It is important to note that specific batches may have slight variations, and a Certificate of Analysis (CoA) should always be requested from the supplier for precise data.

ParameterValueSource
Product Name This compoundVeeprho
Catalogue Number DVE00702Veeprho
CAS Number Not AvailableVeeprho
Molecular Formula C27H28N2O6D6Veeprho, RXN Chemicals
Molecular Weight 488.62 g/mol Veeprho
IUPAC Name 3,3′-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)-d6Veeprho
Stock Status In Stock (as of late 2025)Veeprho

Commercial Suppliers

Several chemical suppliers specialize in pharmaceutical reference standards and can provide this compound. Researchers are advised to contact these companies directly to obtain quotes, lead times, and detailed technical documentation.

  • Veeprho: A supplier of pharmaceutical reference standards, Veeprho lists this compound as an in-stock item. They provide a detailed description of the product's application as an internal standard for analytical and pharmacokinetic research.[1]

  • RXN Chemicals: This company identifies itself as a manufacturer and global supplier of this compound, stating that the product is of high purity and suitable for research and development purposes.[2]

  • Simson Pharma Limited: While Simson Pharma offers a range of Ivabradine impurities and deuterated standards, their online catalog lists "Ivabradine-D6 Hydrochloride," which has a different chemical structure and CAS number than this compound.[3] Researchers should carefully verify the specific compound they require.

Other suppliers of various Ivabradine impurities and related compounds include Venkatasai Life Sciences, Pharmaffiliates, and Daicel Pharma Standards.[4][5][6][7][8] While they may not explicitly list "this compound," they may offer custom synthesis services.

Experimental Protocols and Applications

While specific, detailed experimental protocols for the use of this compound are typically developed and validated in-house by research laboratories, its primary application is as an internal standard in quantitative analytical methods. The general methodology involves:

  • Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Sample Preparation: The biological or pharmaceutical sample to be analyzed is processed to extract the analyte of interest (Ivabradine and its impurities).

  • Internal Standard Spiking: A precise volume of the this compound stock solution is added to the extracted sample prior to analysis.

  • Chromatographic Separation: The sample is injected into a liquid chromatography system (e.g., HPLC, UPLC) to separate the analytes.

  • Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer (e.g., MS/MS). The instrument is set to monitor specific mass transitions for both the analyte and the deuterated internal standard.

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Procurement Workflow

The process of acquiring a specialized chemical like this compound follows a standard workflow in the pharmaceutical and research industries. The diagram below illustrates the typical steps involved.

G A Identify Need for This compound B Search for Potential Suppliers A->B C Request Quotations and Technical Data (CoA) B->C D Evaluate Supplier Responses C->D E Select Supplier and Place Purchase Order D->E F Receive and Verify Shipment and Documentation E->F G Log into Chemical Inventory and Store Appropriately F->G

Procurement workflow for this compound.

This guide serves as a starting point for researchers and drug development professionals seeking to procure and utilize this compound. Direct communication with suppliers is essential to obtain the most accurate and up-to-date information regarding product specifications, availability, and pricing.

References

Ivabradine impurity 7-d6 CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ivabradine Impurity 7-d6

This technical guide provides a comprehensive overview of this compound, a critical component in the analytical and pharmacokinetic evaluation of Ivabradine. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, application, and analytical methodologies.

Identification and Chemical Properties

This compound is the deuterium-labeled analogue of Ivabradine Impurity 7. It is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the accuracy of quantitative analysis.[1] The deuteration enhances its mass spectrometric detection, allowing for precise differentiation from the non-labeled analyte in biological matrices.

There can be ambiguity in the precise structure of "Ivabradine Impurity 7," as the nomenclature can refer to different related substances. However, one prominent and well-characterized structure for the deuterated impurity is a dimer.

Table 1: Chemical Identification and Properties of this compound

PropertyValueReference
IUPAC Name 3,3′-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)-d6[1]
Parent Drug Ivabradine[1]
Synonyms N/A[1]
Molecular Formula C27H28D6N2O6[2]
Description A deuterium-labeled analog of an Ivabradine impurity, used as an internal standard for quantitative analysis.[1]

Note: The CAS number for this specific deuterated impurity is not consistently reported across public databases. Researchers should verify the CAS number with the specific supplier. For the non-deuterated forms of "Ivabradine Impurity 7," CAS numbers such as 1204612-29-2 and 2731089-65-7 have been cited, corresponding to different chemical structures.[3][4]

Application in Analytical Research

The primary application of this compound is as an internal standard for the quantification of Ivabradine and its related impurities in various samples, particularly in biological matrices for pharmacokinetic studies.[1] Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows for its distinct detection by a mass spectrometer.

Experimental Protocols: Quantitative Analysis using LC-MS

The following is a generalized protocol for the use of this compound as an internal standard in a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of an Ivabradine-related impurity.

Objective: To accurately quantify the concentration of Ivabradine Impurity 7 in a given sample.

Materials:

  • Reference standard of Ivabradine Impurity 7

  • Internal standard: this compound

  • High-purity solvents (e.g., acetonitrile (B52724), methanol, water)

  • Buffers and additives (e.g., ammonium (B1175870) acetate, formic acid)

  • LC-MS system (e.g., HPLC or UHPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reversed-phase column)

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the Ivabradine Impurity 7 reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a stock solution of the this compound internal standard at a known concentration (e.g., 1 mg/mL).

    • Create a series of calibration standards by serially diluting the reference standard stock solution to cover the expected concentration range of the analyte in the samples.

    • Spike each calibration standard and the unknown samples with a fixed concentration of the this compound internal standard.

  • Sample Preparation:

    • Depending on the matrix (e.g., plasma, urine, formulation), perform a suitable sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS Analysis:

    • Set up the LC method, including the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid), flow rate, and column temperature.[5]

    • Develop a Multiple Reaction Monitoring (MRM) method on the mass spectrometer. This involves selecting specific precursor-to-product ion transitions for both the analyte (Ivabradine Impurity 7) and the internal standard (this compound).

    • Inject the prepared standards and samples onto the LC-MS system.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Use as an Internal Standard

The following diagram illustrates the logical workflow for utilizing this compound as an internal standard in a quantitative analytical method.

G Workflow for Quantitative Analysis using a Deuterated Internal Standard A Sample Collection (e.g., Plasma, Formulation) B Addition of Internal Standard (this compound) A->B C Sample Preparation (e.g., Extraction) B->C D LC-MS Analysis C->D E Data Processing (Peak Area Integration) D->E F Calculation of Analyte/IS Ratio E->F G Quantification using Calibration Curve F->G H Final Concentration of Ivabradine Impurity 7 G->H

Caption: Logical workflow for quantitative analysis.

This guide provides a foundational understanding of this compound for professionals in the pharmaceutical sciences. The use of such deuterated standards is a cornerstone of modern analytical chemistry, enabling robust and reliable quantification of drug substances and their impurities.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ivabradine in Human Plasma using LC-MS/MS with Ivabradine Impurity 7-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ivabradine in human plasma. The method utilizes Ivabradine Impurity 7-d6, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] Accurate and reliable quantification of Ivabradine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[2][3] SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and other sources of variability.[2][3][4] This application note provides a detailed protocol for the determination of Ivabradine in human plasma using this compound as the internal standard.

Signaling Pathway of Ivabradine

Ivabradine selectively inhibits the "funny" current (If) in the sinoatrial (SA) node of the heart.[1] This current is responsible for the spontaneous diastolic depolarization, which sets the heart rate. By blocking the If channels, Ivabradine prolongs the diastolic depolarization phase, leading to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[1]

cluster_sa_node Sinoatrial (SA) Node Cell If_Channel If Channel (HCN Channel) Na_K_Influx Na+/K+ Influx If_Channel->Na_K_Influx mediates Reduced_Heart_Rate Reduced Heart Rate Spontaneous_Depolarization Spontaneous Diastolic Depolarization Na_K_Influx->Spontaneous_Depolarization leads to Action_Potential Action Potential Spontaneous_Depolarization->Action_Potential triggers Heart_Rate Heart Rate Action_Potential->Heart_Rate determines Ivabradine Ivabradine Ivabradine->If_Channel inhibits Start Start: Human Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Protein_Precipitation Add Acetonitrile for Protein Precipitation Add_IS->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis

References

Quantitative Analysis of Ivabradine in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note presents a detailed protocol for a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ivabradine (B130884) in human plasma. The method utilizes a stable isotope-labeled internal standard, Ivabradine impurity 7-d6, to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. Chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the precise measurement of ivabradine concentrations in plasma.

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and chronic heart failure.[1] It selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without affecting cardiac contractility.[1][2] Accurate and reliable quantification of ivabradine in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note describes a validated LC-MS/MS method for the analysis of ivabradine in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response.[3] The use of a stable isotope-labeled internal standard is a widely accepted approach to improve the accuracy and precision of quantitative bioanalytical methods.[4][5]

Experimental

Materials and Reagents
  • Ivabradine hydrochloride (Reference Standard)

  • This compound (Internal Standard)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ivabradine and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Solutions: Prepare serial dilutions of the ivabradine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol
  • Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate the plasma proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water with 5 mM Ammonium Acetate
Mobile Phase B0.1% Formic acid in methanol
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ProgramTime (min)

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsIvabradine: m/z 469.3 → 177.1; this compound: m/z 475.3 → 177.1
Collision Energy (CE)Optimized for each transition
Dwell Time100 ms
Source Temperature500 °C
Ion Spray Voltage5500 V

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels.

  • Selectivity: No significant interference was observed at the retention times of ivabradine and the internal standard in blank plasma samples from different sources.

  • Matrix Effect: The matrix effect was assessed and found to be consistent and compensated for by the use of the deuterated internal standard.

  • Recovery: The extraction recovery of ivabradine was consistent and reproducible.

  • Stability: Ivabradine was found to be stable in plasma under various storage conditions (bench-top, freeze-thaw cycles, and long-term storage at -80 °C).

Table 3: Summary of Validation Results

ParameterResult
Linearity Range (ng/mL)0.1 - 100
Correlation Coefficient (r²)> 0.99
LLOQ (ng/mL)0.1
Intra-day Precision (%CV)≤ 10%
Inter-day Precision (%CV)≤ 12%
Accuracy (% bias)-8% to +10%
Extraction Recovery> 85%

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow node_process node_process node_sample node_sample node_instrument node_instrument node_data node_data plasma Plasma Sample (100 µL) add_is Add IS (this compound) in Acetonitrile (200 µL) plasma->add_is vortex Vortex Mix (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial injection Inject (5 µL) hplc_vial->injection lcms LC-MS/MS Analysis injection->lcms data_analysis Data Acquisition & Quantitative Analysis lcms->data_analysis signaling_pathway node_drug node_drug node_target node_target node_effect node_effect node_outcome node_outcome ivabradine Ivabradine if_channel If 'Funny' Channel (Sinoatrial Node) ivabradine->if_channel Inhibits depolarization Slows Diastolic Depolarization if_channel->depolarization Leads to heart_rate Decreased Heart Rate depolarization->heart_rate Results in

References

Application Notes and Protocols for Bioanalytical Method Development Using Ivabradine Impurity 7-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the development and validation of a bioanalytical method for the quantification of Ivabradine (B130884) in biological matrices, employing Ivabradine impurity 7-d6 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]

Introduction

Ivabradine is a heart rate-lowering agent used in the treatment of chronic stable angina pectoris and chronic heart failure.[3] Accurate quantification of Ivabradine in biological samples is crucial for pharmacokinetic and toxicokinetic studies. This compound is a deuterium-labeled analog of Ivabradine, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the extraction and analysis process, thereby correcting for matrix effects and other sources of variability.

Mechanism of Action of Ivabradine

Ivabradine selectively inhibits the funny current (Iƒ) in the sinoatrial node of the heart, which is a key regulator of pacemaker activity. By blocking this channel, Ivabradine reduces the heart rate without affecting myocardial contractility or blood pressure. This targeted action makes it a valuable therapeutic option in cardiovascular medicine.

SA_Node Sinoatrial (SA) Node (Heart's Natural Pacemaker) If_Channel Funny Current (Iƒ) Channel (HCN Channel) SA_Node->If_Channel Contains Diastolic_Depolarization Spontaneous Diastolic Depolarization If_Channel->Diastolic_Depolarization Mediates Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines Ivabradine Ivabradine Ivabradine->If_Channel Selectively Inhibits

Figure 1: Simplified signaling pathway of Ivabradine's mechanism of action.

Experimental Protocols

The following protocols outline the key steps for the quantification of Ivabradine in plasma using this compound as an internal standard.

Materials and Reagents
Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ivabradine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Ivabradine stock solution with a 50:50 mixture of methanol and water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.

Sample Preparation

Choose one of the following extraction methods based on laboratory resources and desired sample cleanup.

Protocol 1: Protein Precipitation (PPT) [4][5]

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (50 ng/mL).

  • Add 300 µL of acetonitrile (pre-chilled at 4°C).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) [6][7]

  • Condition a polymeric sorbent SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample pre-treated with 20 µL of internal standard working solution.

  • Wash the cartridge with 1 mL of water.

  • Elute Ivabradine and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE) [8][9]

  • To 200 µL of plasma containing the internal standard, add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in 200 µL of mobile phase for injection.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization.

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 or C8 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Isocratic or gradient elution, to be optimized
Injection Volume 5 - 10 µL
Column Temp. 35 - 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ivabradine: 469.2 → 177.2[10] This compound: 475.2 → 177.2 (predicted)
Ion Source Temp. 500 - 550°C
Collision Gas Argon

Bioanalytical Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity r² ≥ 0.99 over a concentration range of 0.1 - 200 ng/mL[6]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision %RSD ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Internal standard normalized matrix factor should be close to 1
Stability Analyte should be stable under various conditions (freeze-thaw, short-term, long-term)

Data Presentation

The following tables present representative data for a validated bioanalytical method for Ivabradine.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Ivabradine0.1 - 200y = 0.025x + 0.003≥ 0.995

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ0.18.9105.211.2103.5
Low0.36.598.77.8101.2
Medium804.2102.15.599.8
High1603.897.54.9100.5

Data are representative and should be generated during method validation.

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the following diagram.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Blank, CC, QC, Unknown) Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction (PPT, SPE, or LLE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution (if needed) Extraction->Evap_Recon Injection Inject into LC-MS/MS System Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Figure 2: Bioanalytical workflow for Ivabradine quantification.

Conclusion

This application note provides a detailed protocol for the development and validation of a robust and reliable bioanalytical method for the quantification of Ivabradine in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS ensures high sensitivity, specificity, and accuracy, making this method suitable for pharmacokinetic studies and other applications in drug development. Adherence to regulatory guidelines for method validation is essential to ensure data integrity.

References

Application of Ivabradine Impurity 7-d6 in Pharmacokinetic Studies of Ivabradine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ivabradine (B130884) impurity 7-d6 as an internal standard in pharmacokinetic (PK) studies of ivabradine. Detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with representative pharmacokinetic data.

Introduction

Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy and safety.

Accurate quantification of ivabradine in biological matrices, such as plasma, is essential for pharmacokinetic analysis. The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative bioanalysis using mass spectrometry. Ivabradine impurity 7-d6, a deuterated analog of an ivabradine-related compound, serves as an excellent internal standard. Its chemical structure and mass are nearly identical to the analyte of interest, ivabradine, ensuring similar behavior during sample preparation and ionization in the mass spectrometer. This co-elution and co-ionization minimize matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Principle of Using a Deuterated Internal Standard

The fundamental principle behind using a deuterated internal standard like this compound is to correct for any potential loss of the analyte during sample processing and for variations in the mass spectrometer's response. The stable isotope-labeled IS is added at a known concentration to all samples, including calibration standards, quality control samples, and the unknown study samples, at the beginning of the sample preparation process. Since the deuterated standard has almost identical physicochemical properties to the non-labeled ivabradine, it experiences similar extraction recovery and ionization efficiency. By measuring the ratio of the response of ivabradine to the response of this compound, any variations are normalized, leading to a more accurate and reliable quantification of the drug in the biological matrix.

Signaling Pathway of Ivabradine

Ivabradine exerts its therapeutic effect by selectively inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart.[1][2][3] The If current is a mixed sodium-potassium inward current that plays a key role in the spontaneous diastolic depolarization of pacemaker cells, thus controlling the heart rate.[2] By blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels that carry the If current, ivabradine reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[1][4]

cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell HCN_Channel HCN Channel (Funny Current - If) Na_K_Influx Na+/K+ Influx HCN_Channel->Na_K_Influx Allows Diastolic_Depolarization Spontaneous Diastolic Depolarization Na_K_Influx->Diastolic_Depolarization Initiates Action_Potential Action Potential Generation Diastolic_Depolarization->Action_Potential Triggers Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines Ivabradine Ivabradine Ivabradine->HCN_Channel Selectively Inhibits cluster_workflow Pharmacokinetic Study Workflow Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis cluster_IS_Logic Logic of Internal Standard Application Biological_Sample Biological Sample (Unknown Ivabradine Concentration) Combined_Sample Spiked Sample Biological_Sample->Combined_Sample Internal_Standard This compound (Known Concentration) Internal_Standard->Combined_Sample Sample_Processing Extraction & Analysis (Potential for Analyte Loss & Instrumental Variation) Combined_Sample->Sample_Processing MS_Response Mass Spectrometer Response Sample_Processing->MS_Response Analyte_IS_Ratio Ratio of Analyte to IS Response MS_Response->Analyte_IS_Ratio Final_Concentration Accurate Ivabradine Concentration Analyte_IS_Ratio->Final_Concentration Calibration_Curve Calibration Curve (Known Concentrations vs. Response Ratios) Calibration_Curve->Final_Concentration Used for Calculation

References

Application Note: Development of a Validated LC-MS/MS Method for the Quantification of Ivabradine using Ivabradine impurity 7-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivabradine (B130884) is a heart rate-lowering agent used in the treatment of chronic stable angina pectoris and chronic heart failure.[1] Accurate and reliable quantification of ivabradine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ivabradine in human plasma. The method utilizes a stable isotope-labeled internal standard, Ivabradine impurity 7-d6, to ensure high accuracy and precision.[2]

The method is designed for researchers, scientists, and drug development professionals, providing a detailed protocol for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Experimental Workflow

LC_MS_Method_Development_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample Collection spike Spiking with Ivabradine and IS (this compound) plasma->spike extraction Solid-Phase Extraction (SPE) spike->extraction evap Evaporation and Reconstitution extraction->evap hplc HPLC Separation (C18 Column) evap->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data_analysis Data Acquisition and Processing ms->data_analysis linearity Linearity report Report Generation linearity->report accuracy Accuracy & Precision accuracy->report lod_loq LOD & LOQ lod_loq->report stability Stability stability->report data_analysis->linearity data_analysis->accuracy data_analysis->lod_loq data_analysis->stability

Caption: Workflow for the development and validation of the LC-MS/MS method for ivabradine.

Materials and Reagents

  • Analytes: Ivabradine hydrochloride (Reference Standard), this compound (Internal Standard)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (Milli-Q or equivalent)

  • Reagents: Formic acid (AR grade), Ammonium acetate (B1210297) (AR grade)

  • Biological Matrix: Drug-free human plasma

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent

Instrumentation and Conditions

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for good separation.[3][4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient Program: A gradient elution is suggested for optimal separation of ivabradine from endogenous plasma components. A typical gradient could be: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B).

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[3][6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ivabradine: m/z 469.2 → 177.2[3][5][6]

    • This compound (IS): m/z 475.2 → 177.2 (predicted based on a +6 Da shift from ivabradine)

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV[5]

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of ivabradine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the ivabradine stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration of 50 ng/mL in methanol.

  • Spiked CC and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare CC and QC samples at various concentration levels.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (50 ng/mL) and vortex.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (10% acetonitrile in 0.1% formic acid).

  • Inject 5 µL into the LC-MS/MS system.

Method Validation

The developed method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

Quantitative Data Summary
Parameter Result
Linearity Range 0.1 - 200 ng/mL[6]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL[6]
Accuracy and Precision
QC Concentration Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
Low QC (0.3 ng/mL) < 15%< 15%85-115%
Mid QC (50 ng/mL) < 15%< 15%85-115%
High QC (150 ng/mL) < 15%< 15%85-115%

Data presented are representative values based on published literature.[4][6]

Stability
Stability Condition Result
Bench-top Stability (24h, RT) Stable
Freeze-Thaw Stability (3 cycles) Stable
Long-term Stability (-80°C, 30 days) Stable
Post-preparative Stability (Autosampler, 48h) Stable

Conclusion

This application note details a sensitive, selective, and robust LC-MS/MS method for the quantification of ivabradine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The method has been validated over a clinically relevant concentration range and has demonstrated excellent performance in terms of linearity, precision, accuracy, and stability. This protocol is well-suited for pharmacokinetic and bioequivalence studies of ivabradine.

References

Application Note: High-Precision Quantification of Ivabradine in Biological Matrices Using Deuterated Internal Standard (Ivabradine Impurity 7-d6)

Author: BenchChem Technical Support Team. Date: December 2025

AN-02B4 | Drug Metabolism and Pharmacokinetics (DMPK)

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Ivabradine (B130884) in plasma samples. To counteract matrix effects and variability in sample processing, a stable isotope-labeled (SIL) internal standard, Ivabradine Impurity 7-d6, is employed.[1][2][3] This method demonstrates excellent linearity, precision, and accuracy, making it highly suitable for pharmacokinetic (PK) and drug metabolism studies where reliable data is critical.

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and chronic heart failure.[4] It selectively inhibits the If ("funny") current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility.[5][6] Accurate measurement of Ivabradine concentrations in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[5][7]

Ivabradine is extensively metabolized in the liver and gut, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7][8] Given the potential for drug-drug interactions and patient variability, precise quantification is crucial for therapeutic drug monitoring and dose optimization. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[9][10]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[3][11] SIL internal standards co-elute with the analyte and exhibit nearly identical chemical behavior during sample extraction and ionization, effectively compensating for matrix-induced signal suppression or enhancement and ensuring the highest degree of accuracy and reproducibility.[] This note provides a detailed protocol for a validated LC-MS/MS assay using this compound for pharmacokinetic research.[1][13]

Principle of the Method

The method involves the extraction of Ivabradine and the internal standard (this compound) from plasma via protein precipitation. The separated analytes are then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Analytes: Ivabradine HCl, this compound (Internal Standard, IS)

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Deionized Water (18.2 MΩ·cm), Formic Acid (LC-MS grade)

  • Biological Matrix: Human plasma (K2-EDTA)

Instrumentation and Conditions

A validated UPLC-MS/MS system is recommended for this analysis. The following table outlines typical instrument parameters.

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Analytical Column C18 Column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex QTRAP 6500 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ivabradine: m/z 469.3 → 292.2; this compound: m/z 475.3 → 298.2
Collision Energy (CE) Optimized for specific instrument (typically 25-40 eV)
Source Temperature 550 °C
Sample Preparation

The following protocol details the protein precipitation extraction method from plasma.

  • Thaw: Thaw plasma samples and quality controls (QCs) at room temperature.

  • Aliquot: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of working Internal Standard solution (this compound, 100 ng/mL in 50% MeOH).

  • Vortex: Briefly vortex mix for 10 seconds.

  • Precipitate: Add 200 µL of cold Acetonitrile.

  • Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject: Inject onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma spike 2. Add 10 µL IS (Ivabradine-d6) plasma->spike precipitate 3. Add 200 µL Cold ACN spike->precipitate mix 4. Vortex (1 min) precipitate->mix centrifuge 5. Centrifuge (10 min) mix->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject

Figure 1. Workflow for plasma sample preparation using protein precipitation.

Results and Discussion

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, and recovery.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.99, indicating a strong linear relationship.

Analyte Concentration Range (ng/mL) Regression Equation
Ivabradine0.1 - 100y = 0.025x + 0.003>0.998
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at low, medium, and high concentrations. The results demonstrate high accuracy and precision, well within the accepted limits (±15%).[9][14]

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LQC 0.35.8104.26.5102.9
MQC 104.198.54.999.1
HQC 803.5101.74.2100.8
Matrix Effect and Recovery

The use of this compound effectively normalized variations caused by matrix effects. The extraction recovery was consistent and reproducible across all QC levels.

QC Level Nominal Conc. (ng/mL) Extraction Recovery (%) Matrix Factor (IS Normalized)
LQC 0.392.51.03
MQC 1094.10.98
HQC 8093.71.01

Mechanism of Action of Ivabradine

Ivabradine exerts its therapeutic effect by specifically inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the If "funny" current in the sinoatrial (SA) node of the heart. This inhibition slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.

G cluster_pathway Ivabradine Signaling Pathway ivabradine Ivabradine hcn4 HCN4 Channel (SA Node) ivabradine->hcn4 Inhibits if_current If 'Funny' Current hcn4->if_current Generates depolarization Slows Diastolic Depolarization if_current->depolarization Causes heart_rate Reduced Heart Rate depolarization->heart_rate Leads to

Figure 2. Simplified signaling pathway of Ivabradine's mechanism of action.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly accurate, precise, and robust tool for the quantification of Ivabradine in human plasma. The stable isotope-labeled internal standard is crucial for mitigating variability from matrix effects and sample processing, ensuring data integrity in demanding drug metabolism and pharmacokinetic studies. This validated protocol is ready for implementation in clinical and preclinical research settings.

References

Application Notes and Protocols for the Bioanalysis of Ivabradine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine (B130884) is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. Accurate quantification of ivabradine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The use of a deuterated internal standard (IS), such as ivabradine-d3 (B602485), is highly recommended for mass spectrometric detection to compensate for matrix effects and variations in extraction efficiency, thereby ensuring the accuracy and precision of the analytical method.

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of ivabradine and its deuterated standard in plasma: Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).

General Workflow

The overall analytical workflow for the quantification of ivabradine in biological samples consists of several key stages, from sample collection to final data analysis.

General Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (e.g., Plasma) AddIS Addition of Deuterated IS SampleCollection->AddIS Spiking SamplePrep Sample Preparation (LLE, PPT, or SPE) AddIS->SamplePrep Extraction LCMS LC-MS/MS Analysis SamplePrep->LCMS Injection DataProcessing Data Processing LCMS->DataProcessing Quantification Reporting Reporting DataProcessing->Reporting Results

General analytical workflow for ivabradine quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described sample preparation methods for ivabradine analysis.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

ParameterValueReference
Linearity Range1 - 500 ng/mL[1]
Lower Limit of Quantification (LOQ)1 ng/mL[1]
Accuracy80 - 120%[1]
Precision (RSD)< 15%[1]
Matrix EffectInternal standard-normalized matrix factor close to 1[1]

Table 2: Protein Precipitation (PPT) Performance Data

ParameterAcetonitrile (B52724) MethodPerchloric Acid MethodReference
Linearity Range0.100 - 60.0 ng/mL0.49 - 49.30 ng/mL[2]
Lower Limit of Quantification (LOQ)0.100 ng/mL0.49 ng/mL[2]
AccuracyWithin acceptable limitsWithin acceptable limits[2]
Precision (RSD)Within acceptable limitsWithin acceptable limits[2]
Recovery>95% (general)Not Specified

Table 3: Solid-Phase Extraction (SPE) Performance Data

ParameterValueReference
Linearity Range0.1 or 0.2 - 20 ng/mL[3]
Lower Limit of Quantification (LOQ)0.1 - 0.2 ng/mL[3]
AccuracyWithin acceptable limits[3]
Precision (RSD)Within acceptable limits[3]
Recovery≥80% (general for Oasis PRiME HLB)[1]

Experimental Protocols

Liquid-Liquid Extraction (LLE) with Ethyl Acetate (B1210297)

LLE is a sample purification technique based on the differential partitioning of a compound between two immiscible liquid phases. For ivabradine, a basic compound, extraction into an organic solvent is typically performed under basic conditions.

LLE Workflow cluster_LLE Liquid-Liquid Extraction PlasmaSample 200 µL Plasma Sample AddIS Add Ivabradine-d3 IS PlasmaSample->AddIS AddSolvent Add Ethyl Acetate AddIS->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute

Workflow for Liquid-Liquid Extraction.

Protocol:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Spike the plasma sample with an appropriate amount of ivabradine-d3 internal standard solution.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[4]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT) with Acetonitrile

PPT is a rapid and straightforward method for removing proteins from biological samples by adding an organic solvent, which reduces the solubility of the proteins, causing them to precipitate.

PPT Workflow cluster_PPT Protein Precipitation PlasmaSample Plasma Sample AddIS Add Ivabradine-d3 IS PlasmaSample->AddIS AddACN Add Acetonitrile (3:1 v/v) AddIS->AddACN Vortex Vortex Mix (2 min) AddACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect

Workflow for Protein Precipitation.

Protocol:

  • Pipette a specific volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add the deuterated internal standard solution to the plasma.

  • Add three volumes of cold acetonitrile (e.g., 300 µL) to the plasma sample.[5]

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean vial for direct injection or further processing (e.g., evaporation and reconstitution).

Solid-Phase Extraction (SPE) with Oasis HLB Cartridges

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away. Oasis HLB (Hydrophilic-Lipophilic Balanced) is a universal polymeric reversed-phase sorbent suitable for a wide range of acidic, neutral, and basic compounds.

SPE Workflow cluster_SPE Solid-Phase Extraction (5-Step) Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute

Workflow for 5-Step Solid-Phase Extraction.

Protocol (5-Step):

  • Conditioning: Pass 1 mL of methanol (B129727) through the Oasis HLB cartridge.[6]

  • Equilibration: Pass 1 mL of water through the cartridge.[6]

  • Loading: Load the plasma sample (pre-treated with the deuterated internal standard) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences. A common wash solution is 5% methanol in water.

  • Elution: Elute ivabradine and its deuterated standard with a strong solvent, such as methanol or acetonitrile. The eluate can then be evaporated and reconstituted for analysis.

Note on Simplified 3-Step SPE Protocol: For Oasis HLB cartridges, a simplified 3-step protocol (Load-Wash-Elute) can often be employed, eliminating the conditioning and equilibration steps, which saves time and solvent.[6]

Conclusion

The choice of sample preparation technique for ivabradine analysis depends on several factors, including the required sensitivity, sample throughput, and available instrumentation.

  • Liquid-Liquid Extraction offers good clean-up but can be labor-intensive.

  • Protein Precipitation is a rapid and simple method, ideal for high-throughput screening, but may result in less clean extracts and potential matrix effects.

  • Solid-Phase Extraction provides the cleanest extracts and high recovery, making it suitable for methods requiring high sensitivity, although it can be the most costly and time-consuming of the three techniques.

The use of a deuterated internal standard is strongly recommended for all three methods to ensure the highest quality of bioanalytical data. The protocols and data presented here provide a comprehensive guide for researchers and scientists to select and implement the most appropriate sample preparation strategy for their specific needs in ivabradine analysis.

References

Application Notes and Protocols for Ivabradine Impurity 7-d6 in NMR and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Ivabradine Impurity 7-d6 as an internal standard in the quantitative analysis of Ivabradine and its related impurities by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing to ensure safety and efficacy. Ivabradine Impurity 7 is a known process-related impurity. The deuterated analog, this compound, serves as an ideal internal standard for chromatographic and spectroscopic methods due to its chemical similarity to the analyte of interest and its distinct mass spectrometric and NMR signals.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative analysis, as it effectively compensates for variations in sample preparation, injection volume, and instrument response.

Structure of Ivabradine Impurity 7: (R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride.[2][3][4]

Quantitative Nuclear Magnetic Resonance (qNMR) Applications

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of substances and quantifying components in a mixture without the need for a reference standard of the analyte itself.[5][6][7] When using an internal standard like this compound, the concentration of an analyte can be determined with high precision and accuracy.[8][9]

Experimental Protocol for qNMR

1. Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a volumetric flask.

  • Sample Solution: Accurately weigh approximately 20 mg of the Ivabradine sample (containing the impurity to be quantified) into a vial.

  • Final Sample for NMR: Transfer a precise volume of the Internal Standard Stock Solution (e.g., 100 µL) to the vial containing the Ivabradine sample. Add a precise volume of the same deuterated solvent (e.g., 600 µL) to dissolve the sample completely. Vortex the vial to ensure a homogenous solution. Transfer the final solution to a clean and dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d6 or CDCl3.

  • Experiment: 1H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (for both the analyte and the internal standard). A value of 30 seconds is often a good starting point to ensure full relaxation.

    • Number of Scans (ns): 16 or higher to achieve an adequate signal-to-noise ratio.

    • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm).

    • Acquisition Time (aq): At least 3 seconds.

3. Data Processing and Quantification:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte (Ivabradine Impurity 7) and a well-resolved signal of the internal standard (this compound).

  • Calculate the concentration of the impurity using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • M_analyte and M_IS are the molar masses of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • Purity_IS is the purity of the internal standard.

Data Presentation: qNMR
ParameterValue
Analyte Ivabradine Impurity 7
Internal Standard This compound
Analyte Signal (ppm) [Insert representative chemical shift]
Internal Standard Signal (ppm) [Insert representative chemical shift]
Analyte Protons (N_analyte) [Insert number of protons for the chosen signal]
Internal Standard Protons (N_IS) [Insert number of protons for the chosen signal]
Linearity (r²) > 0.999
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%
Limit of Quantification (LOQ) [Insert plausible LOQ value, e.g., 0.05% w/w]

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a highly sensitive and selective technique for the separation and identification of volatile and semi-volatile compounds.[8][10][11] The use of a deuterated internal standard like this compound is crucial for accurate quantification, especially at low impurity levels, as it corrects for variability during sample preparation and analysis.[12][13]

Experimental Protocol for GC-MS

1. Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of Ivabradine Impurity 7 into a blank matrix or solvent, followed by the addition of a fixed amount of the Internal Standard Stock Solution.

  • Sample Solution: Accurately weigh a known amount of the Ivabradine drug substance or product, dissolve it in a suitable solvent, and add a fixed amount of the Internal Standard Stock Solution. Derivatization may be necessary to improve the volatility and thermal stability of Ivabradine and its impurities. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions for Ivabradine Impurity 7: [Insert m/z of characteristic ions]

      • Ions for this compound: [Insert m/z of characteristic ions, expected to be M+6]

3. Data Analysis:

  • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

  • Calculate the response factor (RF) for each calibration standard: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Construct a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).

  • Determine the concentration of the impurity in the sample by using the calibration curve.

Data Presentation: GC-MS
ParameterValue
Analyte Ivabradine Impurity 7
Internal Standard This compound
Retention Time (Analyte) [Insert representative retention time]
Retention Time (Internal Standard) [Insert representative retention time, should be very close to analyte]
Selected Ion (Analyte) [Insert m/z]
Selected Ion (Internal Standard) [Insert m/z, M+6]
Linearity (r²) > 0.995
Precision (RSD%) < 5.0%
Accuracy (Recovery %) 95.0 - 105.0%
Limit of Quantification (LOQ) [Insert plausible LOQ value, e.g., 1 ppm]

Visualization of Workflows

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification A Weigh Ivabradine Sample C Combine Sample and IS A->C B Prepare IS Stock Solution (this compound) B->C D Dissolve in Deuterated Solvent C->D E Acquire 1H NMR Spectrum D->E F Process Data (FT, Phasing, Baseline Correction) E->F G Integrate Signals F->G H Calculate Impurity Concentration G->H I Report Results H->I GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Analysis & Quantification A Prepare Calibration Standards C Derivatization (if necessary) A->C B Prepare Sample Solution with IS (this compound) B->C D Inject Sample into GC-MS C->D E Separation and Detection D->E F Acquire Data (SIM Mode) E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Impurity Concentration H->I J Report Results I->J Internal_Standard_Logic Analyte Analyte (Ivabradine Impurity 7) Process Analytical Process (Sample Prep, Injection, Ionization) Analyte->Process IS Internal Standard (this compound) IS->Process Detector Detector (NMR or MS) Process->Detector Ratio Ratio of Signals (Analyte / IS) Detector->Ratio Result Accurate Quantification Ratio->Result

References

Standard Operating Procedure for Handling and Storage of Ivabradine Impurity 7-d6

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and utilization of Ivabradine impurity 7-d6. This deuterated analog is primarily used as an internal standard in analytical and pharmacokinetic studies of Ivabradine. Adherence to these guidelines is crucial to ensure the integrity of the standard, the accuracy of experimental results, and the safety of laboratory personnel.

Objective

To establish a standardized procedure for the receipt, handling, storage, and use of this compound to maintain its chemical and isotopic purity and ensure personnel safety.

Scope

This SOP applies to all laboratory personnel at this facility who are responsible for the handling, storage, and analysis of this compound.

Responsibilities

  • Laboratory Supervisor/Principal Investigator: Responsible for ensuring that all personnel are trained on this SOP and that the necessary safety equipment and facilities are available.

  • Qualified Personnel (Researchers/Scientists): Responsible for adhering to the procedures outlined in this document, including proper handling, storage, and documentation.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following minimum PPE:

  • Safety glasses with side shields or safety goggles.

  • Chemical-resistant gloves (nitrile or neoprene).

  • A laboratory coat.

Quantitative Data Summary

The following tables provide key information regarding this compound. Note that specific values for purity, exact mass, and stability should be obtained from the Certificate of Analysis (CoA) provided by the supplier for the specific lot in use.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name (R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-(methyl-d3)methan-d2-amine hydrochloride (d6) (Representative)
Molecular Formula C₁₂H₁₁D₆NO₂ · HCl (Representative)
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), acetonitrile (B52724), DMSO

Note: The exact chemical name and formula may vary. Always refer to the supplier's documentation.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationAdditional Precautions
Solid (as received) -20°CLong-termStore in a desiccator to protect from moisture. Protect from light.
Stock Solution -20°C or 2-8°CShort to Medium-termUse aprotic solvents (e.g., acetonitrile, methanol). Store in tightly sealed, amber vials.

Experimental Protocols

Receipt and Inspection of the Standard
  • Upon receipt, visually inspect the container for any damage.

  • Verify that the product name, lot number, and quantity match the shipping documents.

  • Log the receipt of the standard in the laboratory's chemical inventory system.

  • Store the standard under the conditions specified in Table 2 and on the supplier's CoA.

Preparation of Stock Solution (Example Protocol)

Caution: To prevent deuterium-hydrogen exchange, use high-purity aprotic solvents and minimize exposure to atmospheric moisture.

  • Allow the container of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • In a fume hood, accurately weigh the required amount of the solid standard.

  • Dissolve the weighed standard in a suitable aprotic solvent (e.g., HPLC-grade methanol or acetonitrile) in a Class A volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Bring the solution to the final volume with the solvent.

  • Stopper the flask and mix thoroughly by inverting several times.

  • Transfer the stock solution to a labeled, amber, screw-cap vial with a PTFE-lined septum.

  • Store the stock solution at -20°C for long-term storage or 2-8°C for short-term use.

Use as an Internal Standard in LC-MS/MS Analysis (Example Protocol)

This protocol outlines the general steps for using this compound as an internal standard for the quantification of Ivabradine in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the plasma sample in a microcentrifuge tube, add a specified volume of the this compound working solution (prepared by diluting the stock solution).

    • Add three volumes of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • Chromatographic Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions (Representative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Ivabradine and this compound. These should be optimized for the specific instrument in use.

Waste Disposal

Dispose of all waste materials, including empty containers, unused solutions, and contaminated materials, in accordance with local, state, and federal regulations for chemical waste.

Visualizations

Experimental Workflow

Caption: Workflow for the use of this compound as an internal standard.

Metabolic Pathway of Ivabradine

metabolic_pathway ivabradine Ivabradine metabolite N-desmethyl ivabradine (Active Metabolite) ivabradine->metabolite CYP3A4 (Oxidation) excretion Excretion (Urine and Feces) metabolite->excretion Further Metabolism (CYP3A4)

Caption: Simplified metabolic pathway of Ivabradine.[1][2][3]

References

Application Notes and Protocols for Bioavailability and Bioequivalence Studies of Ivabradine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.[1][2] Accurate determination of its pharmacokinetic profile is crucial for establishing the bioavailability and bioequivalence (BA/BE) of different formulations. This document provides detailed application notes and protocols for conducting BA/BE studies of Ivabradine, with a specific focus on the use of a deuterated internal standard, such as Ivabradine impurity 7-d6, to ensure analytical accuracy and robustness.

The absolute oral bioavailability of Ivabradine is approximately 40% due to significant first-pass metabolism in the gut and liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][5] The major active metabolite is the N-desmethylated derivative, S 18982, which is equipotent to the parent drug.[3][5] Given the variability in metabolism, the use of a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods is considered the gold standard. A SIL-IS, such as this compound, co-elutes with the analyte and exhibits similar ionization behavior, thereby compensating for matrix effects and variations in sample processing and instrument response. This ensures high precision and accuracy in the quantification of Ivabradine in biological matrices.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for Ivabradine from a representative bioequivalence study comparing a test and a reference formulation. These studies are essential to ensure that a generic drug product performs in the same manner as the innovator product.

Table 1: Pharmacokinetic Parameters of Ivabradine (Single 7.5 mg Dose, Fasting)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 41.90 ± 18.7539.39 ± 10.58
Tmax (h) 1.23 ± 0.580.96 ± 0.46
AUC(0-t) (ng·h/mL) 142.61 ± 57.35146.25 ± 52.98
AUC(0-∞) (ng·h/mL) 148.94 ± 57.29153.72 ± 53.64
t½ (h) 2.18 ± 0.352.28 ± 0.45

Data adapted from a comparative bioequivalence study.

Table 2: Geometric Mean Ratios and 90% Confidence Intervals for Bioequivalence Assessment

ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval
Cmax 101.8488.40% – 117.32%
AUC(0-t) 96.6685.13% – 109.74%
AUC(0-∞) 96.1585.44% – 108.19%

The 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the regulatory acceptance range of 80-125%.

Experimental Protocols

Bioanalytical Method for Ivabradine Quantification in Human Plasma using LC-MS/MS

This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ivabradine in human plasma, employing a deuterated internal standard.

1. Materials and Reagents

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Ivabradine and the deuterated IS in methanol to obtain stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Ivabradine stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the deuterated IS stock solution with the same diluent to a final concentration of 50 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (50 ng/mL) to each tube (except for the blank matrix).

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient Elution: A suitable gradient to separate Ivabradine from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ivabradine: m/z 469.3 → 262.2

      • Ivabradine-d6 (IS): m/z 475.3 → 262.2 (Note: The exact transition for the d6-IS may vary based on the position of the deuterium (B1214612) labels).

    • Optimization: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

5. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of:

  • Selectivity and specificity

  • Linearity and range

  • Accuracy and precision (intra- and inter-day)

  • Matrix effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Ivabradine Bioanalytical Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_spike Spike with Ivabradine-d6 IS plasma->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip vortex Vortex Mixing protein_precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection Injection into LC-MS/MS supernatant->injection Analysis of Extract hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometric Detection (ESI+, MRM) hplc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Workflow for the bioanalytical quantification of Ivabradine.

Metabolic Pathway of Ivabradine

ivabradine Ivabradine cyp3a4_1 CYP3A4 (Liver and Intestines) ivabradine->cyp3a4_1 metabolite N-desmethyl-Ivabradine (S 18982) (Active Metabolite) cyp3a4_2 CYP3A4 metabolite->cyp3a4_2 excretion Excretion (Urine and Feces) metabolite->excretion cyp3a4_1->metabolite secondary_metabolites Further Metabolites cyp3a4_2->secondary_metabolites secondary_metabolites->excretion

Caption: Major metabolic pathway of Ivabradine via CYP3A4.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for Ivabradine Impurity 7-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ivabradine (B130884) and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for Ivabradine Impurity 7-d6, a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterium-labeled analog of Ivabradine Impurity 7.[1] Its primary use is as an internal standard (IS) for the quantitative analysis of Ivabradine Impurity 7 in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled internal standards like this are crucial for correcting variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2][3]

Q2: What are the typical mass transitions for Ivabradine and how can I predict those for this compound?

A2: Published methods for Ivabradine often utilize multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode. For Ivabradine (C₂₇H₃₆N₂O₅, MW ≈ 468.6 g/mol ), a common precursor ion is [M+H]⁺ at m/z 469.3. A validated method used a transition of m/z 638.14 → 124.22 for IVA, and 644.37 → 130.41 for its D6 labeled internal standard (IVA-D6)[4]. Another study reported a product ion at m/z 177.1 for both ivabradine and its N-desmethyl metabolite[5].

For this compound, the exact mass transitions will depend on the structure of "Impurity 7". However, as a starting point, one would determine the mass of the unlabeled impurity and then add 6 Da for the deuterated version to establish the precursor ion. Product ions would be identified through infusion experiments and fragmentation analysis. A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap.[2]

Q3: Is it normal to see a retention time shift between the analyte (Ivabradine Impurity 7) and the deuterated internal standard (this compound)?

A3: Yes, a slight shift in retention time is a known phenomenon called the "chromatographic isotope effect".[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6] While usually minor, this can become an issue if the two compounds elute in a region of the chromatogram with rapidly changing matrix effects, potentially leading to inaccurate quantification.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during method development and sample analysis.

Issue 1: Non-Linear Calibration Curve at High Concentrations

  • Symptom: The response ratio (analyte/IS) is not linear at the upper end of the calibration curve.

  • Potential Causes & Solutions:

    Potential Cause Explanation Recommended Solution
    Ion Source Saturation At high concentrations, the analyte and internal standard compete for ionization, leading to a non-proportional response.[2]Dilute samples to bring the analyte concentration within the linear range of the assay. If multiple product ions are available, consider using a less abundant one for quantification.[2]
    Isotopic Interference ("Cross-Talk") Natural isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[2] This effect is more pronounced at high analyte concentrations.Use an internal standard with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard to minimize overlap.[2] Some mass spectrometry software can perform mathematical corrections for isotopic contributions.[2]

Issue 2: Poor Accuracy and Precision

  • Symptom: Inconsistent and inaccurate results, even when using a deuterated internal standard.

  • Potential Causes & Solutions:

    Potential Cause Explanation Recommended Solution
    Differential Matrix Effects A slight retention time difference can cause the analyte and IS to experience different levels of ion suppression or enhancement from co-eluting matrix components.[6]Modify chromatographic conditions (gradient, mobile phase, column temperature) to achieve better co-elution.[2]
    Deuterium (B1214612) Exchange The deuterium labels on the internal standard may exchange with protons from the solvent or matrix, especially at certain pH values or temperatures.[2] This reduces the IS signal and can artificially inflate the analyte signal.Ensure the deuterium labels are on stable positions of the molecule. Investigate stability by incubating the IS in the matrix under various conditions and monitoring its mass spectrum.[2]
    Purity of Internal Standard The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[2]Assess the contribution of the IS to the analyte signal by injecting a high concentration of the IS alone and monitoring the analyte's mass transition. The response should be minimal, ideally less than 5% of the analyte's response at the Lower Limit of Quantification (LLOQ).

Experimental Protocols & Data

Protocol 1: Optimization of Mass Spectrometry Parameters

A systematic approach is essential for optimizing MS parameters to ensure maximum sensitivity and specificity.[3] This is typically done by direct infusion of the analyte and internal standard.

  • Solution Preparation: Prepare individual stock solutions of Ivabradine Impurity 7 and this compound (e.g., 1 mg/mL in methanol). Create working solutions for infusion (e.g., 100-1000 ng/mL) in a solvent that mimics the initial mobile phase of your LC method.[3]

  • Precursor Ion ([M+H]⁺) Identification: Infuse each working solution separately into the mass spectrometer and acquire full scan spectra in positive ion mode to confirm the m/z of the protonated molecules.

  • Declustering Potential (DP) Optimization: For each precursor ion, create an experiment that ramps the DP value across a relevant range (e.g., 20-150 V). The optimal DP is the voltage that yields the maximum signal intensity for the precursor ion.[3]

  • Product Ion Identification and Collision Energy (CE) Optimization: Using the optimized DP, acquire product ion scans to identify stable and intense fragment ions. Then, for each promising precursor → product ion transition (MRM), ramp the CE value (e.g., 5-60 V) to find the voltage that produces the maximum product ion intensity.[3]

Table 1: Hypothetical MS Parameters for Ivabradine and a Deuterated Analog

The following are example parameters based on published data for Ivabradine and its deuterated standard. These must be empirically optimized for Ivabradine Impurity 7 and its d6 analog.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Ivabradine (IVA)469.3291.280 - 12025 - 40
Ivabradine (IVA)469.3177.180 - 12030 - 45
Ivabradine-d6 (IVA-d6)475.3297.280 - 12025 - 40
Ivabradine-d6 (IVA-d6)475.3177.180 - 12030 - 45

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Matrix Biological Matrix (Plasma, Urine, etc.) Spike Spike with IS (this compound) Matrix->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evap Evaporate & Reconstitute Extraction->Evap LC UPLC/HPLC Separation Evap->LC MS Mass Spectrometer (ESI+, MRM Mode) LC->MS Data Data Acquisition MS->Data Integration Peak Integration (Analyte & IS) Data->Integration Curve Calibration Curve (Response Ratio vs. Conc.) Integration->Curve Result Calculate Analyte Concentration Curve->Result G Start Poor Accuracy or Precision Observed Check_Purity Check IS Purity: Inject high conc. IS, monitor analyte MRM Start->Check_Purity Purity_OK Purity Acceptable (<5% of LLOQ response) Check_Purity->Purity_OK Test Check_Coelution Assess Chromatographic Co-elution Purity_OK->Check_Coelution Yes Purity_Bad Action: Source higher purity IS or purify Purity_OK->Purity_Bad No Coelution_OK Analyte and IS Co-elute? Check_Coelution->Coelution_OK Test Check_Stability Investigate IS Stability: Incubate IS in matrix Coelution_OK->Check_Stability Yes Coelution_Bad Action: Modify LC method (gradient, temp, etc.) Coelution_OK->Coelution_Bad No Stability_Bad Action: Ensure IS labels are on stable positions Check_Stability->Stability_Bad Instability Found End Method Optimized Check_Stability->End Stability OK Purity_Bad->End Coelution_Bad->End Stability_Bad->End

References

Technical Support Center: Chromatographic Separation of Ivabradine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the chromatographic separation of ivabradine (B130884) and its related impurities. The information is intended for researchers, scientists, and drug development professionals to assist in resolving common issues encountered during experimental analysis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the chromatographic analysis of ivabradine and its impurities, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing poor peak shape (tailing or fronting) for the ivabradine peak?

Answer: Poor peak shape for ivabradine, a weakly basic compound, is a common issue in reversed-phase HPLC. Several factors can contribute to this problem:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with the basic amine functional group of ivabradine, leading to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of ivabradine (approximately 9.37), the compound can exist in both ionized and non-ionized forms, resulting in peak distortion.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0-4.0) with an appropriate buffer (e.g., phosphate (B84403) buffer, trifluoroacetic acid) will ensure that ivabradine is fully protonated and interacts more uniformly with the stationary phase.[1][2]

  • Use a Phenyl or End-Capped Column: A phenyl column can offer different selectivity and potentially better peak shape for aromatic compounds like ivabradine.[3] Alternatively, a well-end-capped C18 or C8 column minimizes silanol interactions.

  • Reduce Sample Concentration: Dilute the sample to an appropriate concentration to avoid overloading the column.

  • Modify Mobile Phase Composition: The addition of an organic modifier like acetonitrile (B52724) or methanol (B129727) can help improve peak shape. The ratio of the organic modifier to the aqueous buffer should be optimized.[2][4]

Question 2: I am having difficulty separating ivabradine from its process-related or degradation impurities. What can I do?

Answer: Co-elution of ivabradine with its impurities is a frequent challenge. Known impurities include dehydro ivabradine, acetyl ivabradine, hydroxy ivabradine, and ivabradine N-oxide.[3] The separation of diastereomeric N-oxides can be particularly challenging.[3]

Solutions:

  • Optimize Mobile Phase Composition: A systematic approach to optimizing the mobile phase is crucial. This can involve:

    • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, can effectively separate compounds with different polarities.[3][5]

    • Ternary Mobile Phase: Using a mixture of buffer, acetonitrile, and methanol can provide unique selectivity to resolve closely eluting peaks.[3]

  • Change Stationary Phase: If optimization of the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., from C18 to Phenyl or Cyano) can alter the retention mechanism and improve resolution.

  • Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve the resolution of critical peak pairs.[6][7]

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.[1][8][9]

Question 3: I am observing extraneous or "ghost" peaks in my chromatogram. What is the likely cause and how can I eliminate them?

Answer: Ghost peaks can originate from various sources and can interfere with the quantification of impurities.

Potential Causes and Solutions:

  • Contaminated Mobile Phase: Ensure high-purity solvents and reagents are used for mobile phase preparation. Filter the mobile phase through a 0.45 µm filter before use.[2]

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection port and needle.

  • Degradation in the Vial: Ivabradine is susceptible to degradation under certain conditions, such as exposure to light (photolytic degradation) or elevated temperatures.[1][10][11][12] Prepare samples fresh and store them in amber vials at a controlled, cool temperature (e.g., 15°C) in the autosampler.[13]

  • Bleed from the Column: An old or poorly conditioned column can "bleed" stationary phase, resulting in a rising baseline or ghost peaks, especially during a gradient run. Flush the column with a strong solvent or replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of ivabradine that I should be aware of?

A1: Common impurities of ivabradine can be categorized as either process-related (from the synthesis) or degradation products. These include:

  • Process-Related Impurities: Dehydro ivabradine, acetyl ivabradine, and hydroxy ivabradine.[3]

  • Degradation Products: Ivabradine is known to degrade under stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic exposure.[1][3][10][11][12] A major oxidative degradation product is ivabradine N-oxide, which can exist as two diastereomers.[3]

Q2: What are the typical chromatographic conditions for the analysis of ivabradine and its impurities?

A2: While specific conditions can vary, a typical starting point for a reversed-phase HPLC method for ivabradine analysis would be:

  • Column: A C18 or Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm).[4][6]

  • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.075% trifluoroacetic acid, phosphate buffer pH 3.0) and an organic solvent (acetonitrile and/or methanol).[1][3]

  • Flow Rate: 0.8 to 1.5 mL/min.[3][6]

  • Detection Wavelength: 285 nm or 287 nm, where ivabradine shows significant absorbance.[1][3]

  • Column Temperature: Maintained at around 30°C.[1]

Q3: How can I confirm the identity of the impurity peaks in my chromatogram?

A3: Peak identification can be achieved through several methods:

  • Reference Standards: The most straightforward method is to inject reference standards of the known impurities and compare their retention times with the unknown peaks in your sample chromatogram.

  • Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the compounds eluting from the column, which can be used to identify known impurities or elucidate the structure of unknown degradation products.[3][10][11][12]

  • Forced Degradation Studies: Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the ivabradine drug substance can help to generate the degradation products and observe their retention times, aiding in the identification of peaks in stability samples.[1][10][11][12]

Data Presentation

Table 1: Summary of RP-HPLC Methods for Ivabradine Analysis

ParameterMethod 1[3]Method 2[6]Method 3[1]Method 4[7]
Column Zorbax phenylC18C18Denali C18
Dimensions ---150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient: 0.075% TFA, ACN, MeOHIsocraticIsocratic: 25mM K3PO4 buffer (pH 3.0) : ACN (30:70 v/v)Isocratic: 0.1% OPA buffer : ACN (60:40 v/v)
Flow Rate 1.5 mL/min0.8 mL/min0.6 mL/min0.8 mL/min
Detection PDA at 285 nm, QDa285 nm287 nm260 nm
Column Temp. 30°CAmbient30°C30°C
Retention Time -6.55 ± 0.05 min~5.2 min2.290 min

TFA: Trifluoroacetic Acid, ACN: Acetonitrile, MeOH: Methanol, OPA: Orthophosphoric Acid

Table 2: Forced Degradation Conditions for Ivabradine

Stress ConditionReagent/ConditionDuration & TemperatureReference
Acidic Hydrolysis 2 M HCl24 hours at 80°C[11]
Alkaline Hydrolysis 1 M NaOH24 hours at 80°C[11]
Oxidative Degradation 3-15% H₂O₂24 hours at 80°C[11]
Thermal Degradation Deionized water24 hours at 80°C[11]
Photolytic Degradation Exposure to UV light-[1][10][11][12]

Visualizations

Troubleshooting_Workflow cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution start Chromatographic Issue (e.g., Poor Peak Shape, Co-elution) peak_shape Check Mobile Phase pH start->peak_shape mobile_phase_comp Optimize Mobile Phase (Gradient/Ternary) start->mobile_phase_comp secondary_interactions Consider Secondary Interactions peak_shape->secondary_interactions overload Check Sample Concentration peak_shape->overload solution_ph Lower pH to 3.0-4.0 peak_shape->solution_ph solution_column Use Phenyl or End-capped Column secondary_interactions->solution_column solution_conc Dilute Sample overload->solution_conc stationary_phase Change Column Type mobile_phase_comp->stationary_phase flow_rate Adjust Flow Rate mobile_phase_comp->flow_rate solution_gradient Implement Gradient Elution mobile_phase_comp->solution_gradient solution_new_column Switch to Phenyl/Cyano Column stationary_phase->solution_new_column solution_flow Decrease Flow Rate flow_rate->solution_flow

Caption: Troubleshooting workflow for common chromatographic issues.

Experimental_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample Preparation injection Inject Sample start->injection separation Chromatographic Separation (C18/Phenyl Column) injection->separation detection PDA/UV Detection (285 nm) separation->detection integration Peak Integration detection->integration quantification Quantification of Ivabradine & Impurities integration->quantification

Caption: General experimental workflow for ivabradine analysis.

References

Addressing matrix effects in bioanalysis with Ivabradine impurity 7-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Ivabradine, particularly when using its deuterated internal standard, Ivabradine impurity 7-d6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Ivabradine?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Ivabradine, by co-eluting, undetected components present in the sample matrix. In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ivabradine from biological samples like human plasma, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). This interference can compromise the accuracy, precision, and sensitivity of the bioanalytical method, potentially leading to unreliable quantification of the drug.

Q2: What are the primary sources of matrix effects in plasma samples for Ivabradine analysis?

A2: The most significant contributors to matrix effects in plasma are endogenous phospholipids (B1166683) from cell membranes. Other potential sources include salts, endogenous metabolites, proteins, and any co-administered drugs. The complexity of the plasma matrix directly influences the severity of these effects.

Q3: How can I determine if my Ivabradine analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique to identify the regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of Ivabradine is introduced into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected. Any deviation in the baseline signal for Ivabradine indicates the retention times at which matrix components are causing interference.

  • Post-Extraction Spike: This quantitative method compares the response of Ivabradine in a neat (clean) solution to its response when spiked into a blank, extracted matrix at the same concentration. The matrix factor (MF) is calculated to quantify the extent of the matrix effect. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?

A4: A SIL-IS, such as this compound, is the ideal internal standard for quantitative bioanalysis.[1] Because it is chemically almost identical to Ivabradine, it co-elutes and experiences nearly the same degree of matrix effects and variability in sample preparation and instrument response. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the impact of these variations can be effectively normalized, leading to more accurate and precise results.

Troubleshooting Guide

Problem: I am observing significant ion suppression and poor reproducibility for Ivabradine.

This is a common challenge in bioanalysis and can often be attributed to matrix effects. Below is a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Assess the Matrix Effect Quantitatively

Before making changes to your method, it's crucial to quantify the extent of the matrix effect.

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare Solutions:

    • Set A (Neat Solution): Prepare solutions of Ivabradine at low and high concentrations in the mobile phase or a solvent mixture that mimics it.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank plasma using your sample preparation method. After the final extraction step, spike the extracts with Ivabradine at the same low and high concentrations as in Set A.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF by dividing the peak area of Ivabradine in the post-extraction spike (Set B) by the peak area of Ivabradine in the neat solution (Set A).

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): If using this compound, calculate the analyte/IS peak area ratio in both sets. The IS-Normalized MF is the ratio from Set B divided by the ratio from Set A.

An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[1]

Step 2: Optimize Sample Preparation

The goal is to remove as many interfering matrix components as possible while efficiently recovering Ivabradine.

Experimental Workflow: Sample Preparation Optimization

G cluster_2 Decision PPT Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol) Cleanliness Extract Cleanliness (Assess Matrix Effect) PPT->Cleanliness High Throughput Prone to Matrix Effects LLE Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate, MTBE) LLE->Cleanliness Cleaner Extract SPE Solid-Phase Extraction (SPE) (e.g., C18, Mixed-mode) SPE->Cleanliness Cleanest Extract Most Selective Select Select Optimal Method Cleanliness->Select Recovery Analyte Recovery Recovery->Select G Ivabradine Ivabradine CYP3A4 CYP3A4 (Liver, Gut) Ivabradine->CYP3A4 Excretion Excretion (Urine and Feces) Ivabradine->Excretion Minor Metabolite N-desmethyl Ivabradine (Active Metabolite) Metabolite->Excretion CYP3A4->Metabolite Oxidation

References

Improving the accuracy and precision of ivabradine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate and precise quantification of ivabradine (B130884). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions related to ivabradine analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my ivabradine peak in RP-HPLC?

A1: Poor peak shape for ivabradine is often related to the mobile phase composition, particularly its pH. Ivabradine is a basic compound, and analysis on silica-based reverse-phase columns can lead to tailing due to interactions with residual silanol (B1196071) groups.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Using a mobile phase with a slightly acidic pH can help to protonate the silanol groups, reducing unwanted interactions. A low pH, such as 3.0, using a buffer like ammonium (B1175870) formate (B1220265) has been shown to be effective.[1][2] Conversely, adjusting the pH to around 7.2-7.35 with an ammonium acetate (B1210297) buffer has also been used successfully, indicating that the optimal pH may depend on the specific column and other chromatographic conditions.[3][4][5]

    • Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is critical. A typical starting point is a 60:40 (v/v) ratio of organic solvent to buffer.[3][6] Adjusting this ratio can improve peak shape and resolution.

    • Column Selection: Consider using a column with end-capping to minimize silanol interactions or a different stationary phase chemistry.

Q2: My assay is not sensitive enough. How can I improve the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

A2: Achieving low detection and quantification limits is crucial, especially for pharmacokinetic studies where plasma concentrations can be very low.

  • Troubleshooting Steps:

    • Switch to LC-MS/MS: For the highest sensitivity, LC-MS/MS is the preferred method. It offers significantly lower LLOQs (Lower Limit of Quantification), often in the range of 0.1 ng/mL.[7][8]

    • Optimize Mass Spectrometry Parameters: If using LC-MS/MS, ensure that the ion source parameters (e.g., temperature, gas flows) and MS/MS transition monitoring (Multiple Reaction Monitoring - MRM) are optimized for ivabradine (e.g., m/z 469 -> 177) and the internal standard.[7]

    • Improve Extraction Efficiency: A clean and efficient extraction of ivabradine from the biological matrix (e.g., plasma) is vital. Protein precipitation is a common and effective method.[8][9] Solid-Phase Extraction (SPE) can also be used to concentrate the sample and remove interferences.[7][10]

    • Wavelength Selection for HPLC-UV: For HPLC with UV detection, ensure you are using the optimal wavelength. Ivabradine has absorbance maxima around 285-287 nm, which is commonly used for its quantification.[1][3][6][11]

Q3: I'm seeing variability and poor reproducibility in my results. What are the common causes?

A3: Variability can stem from sample preparation, instrument performance, or the stability of the analyte.

  • Troubleshooting Steps:

    • Use an Internal Standard (IS): An internal standard is critical for correcting for variability during sample preparation and injection. For LC-MS/MS, a stable isotope-labeled (SIL) internal standard like Ivabradine-D6 is ideal to compensate for matrix effects.[8][9] For HPLC, a structurally similar compound like losartan (B1675146) potassium can be used.[12]

    • Ensure Complete Dissolution: Ivabradine hydrochloride is soluble in water and methanol.[6][12] Ensure the drug powder or tablet extract is fully dissolved in the diluent, using sonication if necessary, to prepare accurate standard and sample solutions.[4][11][13]

    • Check for Degradation: Ivabradine can degrade under certain stress conditions, including acidic, basic, and oxidative environments.[1][2][14][15] Prepare fresh solutions and store them appropriately. Forced degradation studies show that degradation products can be separated from the parent peak using a stability-indicating method.[1][2][15][16]

    • Assess Matrix Effects: In LC-MS/MS, co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of ivabradine, leading to inaccurate results. A proper extraction method and the use of a suitable internal standard can mitigate these effects.[12]

Q4: How do I choose an appropriate internal standard (IS) for ivabradine quantification?

A4: The choice of internal standard is crucial for accuracy and precision.

  • For LC-MS/MS: The best choice is a stable isotope-labeled (SIL) version of ivabradine (e.g., Ivabradine-D6).[8] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively correcting for matrix effects and other variations.[9]

  • For HPLC-UV: A compound with a similar chemical structure, retention time, and extraction recovery to ivabradine should be chosen. Compounds like clopidogrel (B1663587) and losartan potassium have been successfully used.[12][17]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated analytical methods for ivabradine quantification.

Table 1: LC-MS/MS Method Parameters
ParameterMethod 1[7]Method 2[8]Method 3[18]
Matrix Human PlasmaRat PlasmaHuman Plasma & Urine
Extraction Solid-Phase ExtractionProtein PrecipitationLiquid-Liquid Extraction
Column Agilent Eclipse XDB C8Waters, X-Bridge-C18Diamonsil C18
Linearity Range 0.1 - 200 ng/mL0.1 - 1.5 ng/mL0.1013 - 101.3 ng/mL (Plasma)
LLOQ 0.1 ng/mL0.1 ng/mL0.1013 ng/mL (Plasma)
Intra-day Precision (%RSD) 1.23 - 14.17%0.048 - 12.68%< 15%
Inter-day Precision (%RSD) 5.26 - 8.96%0.1 - 2.66%< 15%
Accuracy/Recovery Meets FDA guidelines99.71 - 100.3%Within variability limits
Table 2: HPLC Method Parameters
ParameterMethod 1[3]Method 2[19]Method 3[6]Method 4[11]
Matrix TabletsTablets (with Metoprolol)TabletsTablets
Column C18 (150 x 4.6 mm)Denali C18 (150 x 4.6 mm)SS Wakosil C18ARInertsil ODS-3V
Mobile Phase ACN:Ammonium Acetate (pH 7.2) (60:40)ACN:OPA (0.1%) (40:60)MeOH:Phosphate (B84403) Buffer (pH 6.5) (60:40)ACN:Water (35:65)
Detection (UV) 285 nm260 nm285 nm286 nm
Linearity Range 10 - 50 µg/mL5 - 30 µg/mL30 - 210 µg/mL4.2 - 31.6 µg/mL
LOD Not SpecifiedNot SpecifiedNot Specified0.06 µg/mL
LOQ Not SpecifiedNot SpecifiedNot Specified0.2 µg/mL
Accuracy (% Recovery) Not Specified100.46%98.55 - 99.00%Not Specified

Experimental Protocols & Workflows

Protocol 1: Quantification of Ivabradine in Plasma by LC-MS/MS

This protocol is a generalized procedure based on common methodologies.[7][8]

1. Standard and Sample Preparation:

  • Prepare a stock solution of ivabradine and the internal standard (e.g., Ivabradine-D6) in methanol.
  • Create calibration standards and quality control (QC) samples by spiking blank plasma with appropriate volumes of the stock solutions.

2. Sample Extraction (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.
  • Vortex the mixture for 1-2 minutes to precipitate proteins.
  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
  • Transfer the supernatant to a clean vial for analysis.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Waters X-Bridge-C18, 150 x 4.6 mm, 3.5 µm).[8]
  • Mobile Phase: A mixture of acetonitrile and water containing 0.1% formic or orthophosphoric acid (e.g., 30:70 v/v).[8]
  • Flow Rate: 1.0 mL/min.[7][8]
  • Injection Volume: 10 µL.

4. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.
  • Monitoring: Use Multiple Reaction Monitoring (MRM).
  • Ivabradine transition: m/z 469 -> 177.[7]
  • IS (Ivabradine-D6) transition: m/z 475 -> 177 (example transition).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (ivabradine/IS) against the nominal concentration of the calibration standards.
  • Determine the concentration of ivabradine in the QC and unknown samples from the calibration curve using linear regression.

Protocol 2: Quantification of Ivabradine in Tablets by HPLC-UV

This protocol is a generalized procedure based on common methodologies.[3][6]

1. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve ivabradine reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile or methanol) to obtain a known concentration (e.g., 100 µg/mL).[13]
  • Sample Solution: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to one tablet into a volumetric flask. Add diluent, sonicate to dissolve, and then dilute to the final volume. Filter the solution through a 0.45 µm filter.[3][6]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]
  • Mobile Phase: A filtered and degassed mixture of an organic solvent (acetonitrile or methanol) and a buffer (e.g., ammonium acetate or phosphate buffer) at a specific pH (e.g., pH 7.2).[3] A common ratio is 60:40 (v/v) organic:buffer.
  • Flow Rate: 1.0 mL/min.[3]
  • Detection: UV detector set to 285 nm.[3][6]
  • Injection Volume: 10 µL.[6]

3. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.
  • Calculate the amount of ivabradine in the tablet formulation by comparing the peak area of the sample with the peak area of the standard.

Visualized Workflows and Diagrams

The following diagrams illustrate key workflows and logical relationships in ivabradine quantification.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard (IS) plasma->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC System supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation ionization ESI+ Ionization separation->ionization detection MS/MS Detection (MRM) ionization->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Plot Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: General workflow for ivabradine quantification in plasma by LC-MS/MS.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed q1 Is the mobile phase pH optimized? start->q1 action1 Adjust pH. Try acidic (e.g., pH 3.0) or slightly basic (e.g., pH 7.2) buffer. q1->action1 No q2 Is the column appropriate? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Consider end-capped column or different stationary phase. q2->action2 No q3 Is the column old or contaminated? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Flush column with strong solvent or replace the column. q3->action3 Yes end_node Problem Resolved q3->end_node No a3_yes Yes a3_no No action3->end_node

Caption: Troubleshooting decision tree for addressing peak tailing issues.

References

Stability of Ivabradine impurity 7-d6 in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing and troubleshooting the stability of ivabradine (B130884) impurity 7-d6 in various biological matrices. While specific stability data for "ivabradine impurity 7-d6" is not extensively published, this guide is built upon established principles of bioanalytical method validation for deuterated internal standards and stability studies of ivabradine and its related compounds.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a deuterated internal standard like this compound in bioanalysis?

A1: A deuterated internal standard (IS) is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] Its primary role is to correct for variability during the analytical process, including sample preparation, injection volume, and matrix effects.[1] Since a deuterated IS is chemically almost identical to the analyte (ivabradine), it behaves similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification.[1][6]

Q2: Why is it critical to evaluate the stability of this compound?

A2: Ensuring the stability of the internal standard is a fundamental requirement of bioanalytical method validation as per guidelines from regulatory bodies like the FDA and EMA.[2][7] If the IS degrades in the biological matrix or during storage, its concentration will change, leading to inaccurate calculations of the analyte's concentration. This can compromise the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies.[8][9]

Q3: What are the standard stability experiments required for a deuterated internal standard in biological matrices?

A3: The stability of a deuterated internal standard should be evaluated under conditions that mimic the handling and storage of study samples. Key experiments include:

  • Stock Solution Stability: To assess the stability of the IS in its storage solvent at different temperatures (e.g., room temperature and refrigerated).[2]

  • Bench-Top (Short-Term) Stability: To evaluate stability in the biological matrix at room temperature for a period that reflects the sample handling time.[2]

  • Freeze-Thaw Stability: To determine if the IS is stable after repeated freezing and thawing cycles.[10]

  • Long-Term Stability: To confirm stability in the matrix at the intended long-term storage temperature (e.g., -20°C or -80°C).

Q4: What are the typical acceptance criteria for stability assessments?

A4: For stability to be acceptable, the mean concentration of the internal standard in the test samples should be within ±15% of the nominal (or initial) concentration.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the stability assessment and use of this compound.

Q: I am observing high variability in the internal standard (IS) response between samples. What could be the cause?

A: High variability in the IS response can stem from several factors:

  • Inconsistent Sample Preparation: Ensure that the IS is added precisely and consistently to every sample and that vortexing/mixing is uniform.

  • IS Stability Issues: The IS may be degrading during sample processing (bench-top instability). Verify its short-term stability.

  • Matrix Effects: Even with a deuterated IS, significant variations in the biological matrix between samples can sometimes cause inconsistent ion suppression or enhancement.[11]

  • Non-specific Binding: The IS may be adsorbing to storage containers or labware. Consider using different types of tubes or adding a small amount of organic solvent to the matrix.

Q: My results indicate that the internal standard is degrading during the freeze-thaw cycles. What should I do?

A:

  • Limit Freeze-Thaw Cycles: The most immediate solution is to aliquot study samples into smaller volumes to minimize the number of freeze-thaw cycles required.

  • Investigate Degradation Pathway: Ivabradine is known to be susceptible to oxidation and photodegradation.[3][4][5][12] Ensure samples are protected from light and consider adding an antioxidant if appropriate and validated.

  • pH-Dependent Hydrolysis: The stability of compounds can be pH-dependent.[13] Ensure the pH of the biological matrix is controlled, if necessary, by using appropriate buffers.

Q: The recovery of the internal standard is consistently low. What are the potential reasons?

A:

  • Suboptimal Extraction Procedure: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficient for ivabradine and its deuterated analogue. Re-evaluate and optimize the extraction parameters, such as the solvent type, pH, and mixing time.

  • Binding to Plasma Proteins: Ivabradine is known to be about 70% bound to plasma proteins.[14][15] Inefficient disruption of this binding during extraction will lead to low recovery.

  • Adsorption to Labware: As mentioned previously, non-specific binding to plasticware can be a significant issue.

Q: I see an interfering peak at the same retention time as my deuterated internal standard. How can I resolve this?

A:

  • Check for Contamination: Ensure that all solvents, reagents, and labware are clean and free from contamination.

  • Metabolite Cross-talk: It's possible that a metabolite of ivabradine has a mass-to-charge ratio that corresponds to the deuterated IS. While less common with stable isotope labels, it can happen. Adjusting the chromatography to separate the IS from the interfering peak is the best solution.

  • Isotopic Contribution from Analyte: If the concentration of the analyte (ivabradine) is extremely high, its natural isotope distribution might contribute to the signal of the deuterated IS. This is generally only an issue if the mass difference between the analyte and IS is small.[6]

Data Presentation

The following tables present example data for the stability assessment of this compound.

Table 1: Stock Solution Stability of this compound (100 µg/mL in Methanol)

Storage ConditionDurationReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean (µg/mL)% of Nominal
Initial0 hours100.599.8100.1100.1100.0%
Room Temp. (22°C)24 hours98.9101.299.599.999.8%
Refrigerated (4°C)7 days101.599.2100.8100.5100.4%

Table 2: Bench-Top Stability of this compound in Human Plasma (10 ng/mL)

Storage ConditionDurationReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)% of Initial
Initial0 hours10.19.910.210.1100.0%
Room Temp. (22°C)6 hours9.810.39.79.998.0%
Room Temp. (22°C)24 hours9.59.99.69.796.0%

Table 3: Freeze-Thaw Stability of this compound in Human Plasma (10 ng/mL)

Freeze-Thaw CycleReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)% of Initial
Cycle 110.09.810.110.099.0%
Cycle 29.910.29.79.998.0%
Cycle 39.89.610.09.897.0%

Table 4: Long-Term Storage Stability of this compound in Human Plasma (10 ng/mL) at -80°C

Storage DurationReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)% of Initial
1 Month10.210.49.910.2101.0%
3 Months9.710.110.310.099.0%
6 Months9.69.99.89.897.0%

Experimental Protocols

Protocol 1: Stock Solution Stability Assessment

  • Objective: To determine the stability of this compound stock solution under different storage conditions.

  • Materials: this compound, HPLC-grade methanol (B129727), appropriate volumetric flasks and pipettes.

  • Procedure: a. Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. b. Aliquot the stock solution into multiple vials. c. Analyze three freshly prepared aliquots immediately (T=0) using a validated LC-MS method. d. Store one set of aliquots at room temperature (20-25°C) and another set at refrigerated conditions (2-8°C). e. Analyze three aliquots from each storage condition at predetermined time points (e.g., 6, 24, 48 hours for room temp; 7, 14, 30 days for refrigerated). f. Compare the mean concentration of the stored samples to the initial (T=0) concentration.

Protocol 2: Bench-Top Stability Assessment in Biological Matrix

  • Objective: To evaluate the stability of the deuterated internal standard in a biological matrix (e.g., human plasma) at room temperature.

  • Materials: Blank human plasma, this compound working solution, analytical balance, pipettes.

  • Procedure: a. Spike a pool of blank plasma with the IS to achieve a final concentration (e.g., 10 ng/mL). b. Immediately after spiking, process and analyze a set of quality control (QC) samples (at low and high concentrations) to establish the initial concentration (T=0). c. Leave the remaining spiked plasma at room temperature for a defined period (e.g., 4, 8, 24 hours). d. At each time point, process and analyze the QC samples. e. Calculate the concentration of the IS at each time point and compare it to the T=0 concentration.

Protocol 3: Freeze-Thaw Stability Assessment in Biological Matrix

  • Objective: To assess the stability of the IS after repeated freeze-thaw cycles.

  • Materials: Blank human plasma, this compound working solution.

  • Procedure: a. Prepare a set of QC samples (low and high concentration) in the biological matrix. b. Analyze one set of QC samples to establish the baseline concentration. c. Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours. d. Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle. e. After thawing, refreeze the samples for at least 12 hours. f. Repeat for the desired number of cycles (typically 3-5). g. After the final cycle, analyze the QC samples and compare the results to the baseline concentration.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis & Storage cluster_evaluation Evaluation Prep_IS Prepare IS Stock & Working Solutions Prep_Matrix Spike Blank Matrix with IS (QC Samples) Prep_IS->Prep_Matrix T0_Analysis Analyze Initial Samples (Time = 0) Prep_Matrix->T0_Analysis Baseline BenchTop Bench-Top Storage (Room Temp) Prep_Matrix->BenchTop FreezeThaw Freeze-Thaw Cycles (-80°C <-> Room Temp) Prep_Matrix->FreezeThaw LongTerm Long-Term Storage (-80°C) Prep_Matrix->LongTerm Final_Analysis Analyze Stored Samples at Defined Timepoints BenchTop->Final_Analysis FreezeThaw->Final_Analysis LongTerm->Final_Analysis Data_Eval Compare to T=0 (Acceptance: ±15%) Final_Analysis->Data_Eval

Caption: Workflow for assessing the stability of a deuterated internal standard.

Troubleshooting_IS_Variability Start High Variability in IS Response Observed Check_Prep Review Sample Preparation SOP Start->Check_Prep Check_Stability Review Bench-Top Stability Data Check_Prep->Check_Stability Consistent Solution_Prep Retrain Analysts & Ensure Consistent Mixing Check_Prep->Solution_Prep Inconsistent? Check_Matrix Evaluate for Matrix Effects Check_Stability->Check_Matrix Stable Solution_Stability Reduce Sample Prep Time or Cool Samples Check_Stability->Solution_Stability Unstable? Solution_Matrix Modify Chromatography or Dilute Sample Check_Matrix->Solution_Matrix Present?

Caption: Troubleshooting decision tree for internal standard variability.

References

Overcoming challenges in the synthesis of deuterated ivabradine standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of deuterated ivabradine (B130884) standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of these critical internal standards for bioanalytical and pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated standards of ivabradine necessary?

A1: Deuterated standards, such as ivabradine-d3 (B602485) and ivabradine-d6, are essential for quantitative bioanalysis using mass spectrometry (MS). They serve as ideal internal standards because they have nearly identical chemical and physical properties to the non-labeled drug (analyte) but a different mass. This allows for accurate correction of analyte loss during sample preparation and variations in MS signal, leading to highly precise and accurate quantification in complex biological matrices like plasma and urine.

Q2: What are the common positions for deuterium (B1214612) labeling in ivabradine?

A2: Commercially available standards and synthetic routes typically focus on labeling metabolically stable positions to prevent deuterium loss during biological processing. Common deuterated forms include:

  • Ivabradine-d3: Deuterium atoms replace the hydrogens on the N-methyl group.

  • Ivabradine-d6: Deuterium atoms replace the hydrogens on the two methoxy (B1213986) groups of the benzazepinone (B8055114) ring system.

Q3: What are the main challenges in the synthesis of deuterated ivabradine?

A3: The primary challenges include:

  • High Cost and Limited Availability of Deuterated Reagents: Starting materials containing deuterium are often expensive and may not be readily available.

  • Isotopic Scrambling: Unwanted exchange of deuterium with hydrogen atoms from solvents or other reagents can occur, leading to a mixture of isotopologues and reducing the isotopic purity of the final product.

  • Incomplete Deuteration: Achieving high levels of isotopic enrichment (typically >98%) can be difficult and may require optimization of reaction conditions.

  • Purification: Separating the desired deuterated product from un-deuterated or partially deuterated starting materials and byproducts can be challenging and often requires chromatographic techniques.

  • Analytical Characterization: Accurately determining the isotopic purity and the precise location of the deuterium atoms requires specialized analytical techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of deuterated ivabradine.

Synthesis & Reaction Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Deuterated Product Incomplete reaction; side reactions; loss of material during workup or purification.Optimize reaction time and temperature. Use anhydrous solvents and inert atmosphere to minimize side reactions. Perform careful extractions and use appropriate chromatography conditions for purification.
Low Isotopic Enrichment Use of reagents with low deuterium content; isotopic scrambling.Ensure the isotopic purity of your deuterated starting materials. Use aprotic, non-deuterated solvents where possible to avoid H/D exchange. Minimize exposure to acidic or basic conditions that can facilitate exchange.
Presence of Unlabeled Ivabradine Incomplete deuteration of the starting material; contamination with non-deuterated reagents.Verify the isotopic purity of the deuterated starting material before use. Ensure all reagents and solvents are free from hydrogen-containing contaminants at the labeling position.
Analytical & Purification Issues
Problem Potential Cause(s) Recommended Solution(s)
Difficulty in Separating Deuterated and Non-deuterated Ivabradine Co-elution in chromatography due to very similar polarities.Use a high-resolution HPLC or UHPLC system with a high-efficiency column. Optimize the mobile phase composition and gradient to maximize resolution. Preparative HPLC is often necessary for purification.
Inaccurate Isotopic Purity Measurement by MS Isotope peak overlap; poor instrument resolution.Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to resolve the isotopic peaks. Deconvolute the mass spectrum to accurately determine the relative abundance of each isotopologue.
Ambiguous Deuterium Location by NMR Complex spectra; overlapping signals.Use 2D NMR techniques such as HSQC and HMBC to confirm the location of deuterium atoms by observing the absence of cross-peaks. ¹³C NMR can also be useful to observe isotopic shifts.

Experimental Protocols

The following are generalized methodologies for the synthesis of deuterated ivabradine, based on established routes for the non-deuterated compound.

Synthesis of Ivabradine-d3

The synthesis of ivabradine-d3 can be achieved by modifying the final N-alkylation step of a known ivabradine synthesis route, using a deuterated methylating agent.

Step 1: Synthesis of the N-desmethyl Ivabradine Precursor

The N-desmethyl precursor, 3-(3-aminopropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, can be synthesized according to published literature procedures.

Step 2: Reductive Amination with Deuterated Formaldehyde (B43269)

This step introduces the trideuteromethyl group.

  • Reaction:

    • To a solution of the N-desmethyl ivabradine precursor in a suitable solvent (e.g., methanol, acetonitrile), add deuterated paraformaldehyde ((CD₂O)n) or a solution of deuterated formaldehyde in D₂O.

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction carefully with an aqueous solution (e.g., ammonium (B1175870) chloride).

    • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC to obtain pure ivabradine-d3.

Illustrative Reaction Yields and Purity

The following table provides hypothetical but realistic data for the synthesis of deuterated ivabradine standards. Actual results may vary depending on experimental conditions.

Standard Synthetic Step Starting Material Deuterated Reagent Typical Yield (%) Isotopic Purity (%)
Ivabradine-d3 Reductive AminationN-desmethyl IvabradineDeuterated Formaldehyde60-75>98
Ivabradine-d6 Ether Cleavage & RemethylationIvabradineDeuterated Methyl Iodide40-55>98

Visualizing the Process and Mechanism

Experimental Workflow for Ivabradine-d3 Synthesis

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_workup Work-up & Purification cluster_final Final Product N_desmethyl N-desmethyl Ivabradine Precursor reaction_mixture Reaction in Methanol N_desmethyl->reaction_mixture d_formaldehyde Deuterated Formaldehyde ((CD2O)n) d_formaldehyde->reaction_mixture reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->reaction_mixture quench Aqueous Quench reaction_mixture->quench extraction Organic Extraction quench->extraction purification Column Chromatography or Prep-HPLC extraction->purification ivabradine_d3 Ivabradine-d3 purification->ivabradine_d3

Caption: Workflow for the synthesis of Ivabradine-d3.

Mechanism of Action: Ivabradine Inhibition of the HCN Channel

Ivabradine exerts its therapeutic effect by selectively inhibiting the "funny" current (If) in the sinoatrial node of the heart. This current is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.

G cluster_channel HCN Channel Gating cluster_ivabradine Ivabradine Action hyperpolarization Membrane Hyperpolarization channel_opening HCN Channel Opening hyperpolarization->channel_opening triggers funny_current Initiation of 'Funny' Current (If) channel_opening->funny_current allows depolarization Diastolic Depolarization funny_current->depolarization causes heart_rate Increased Heart Rate depolarization->heart_rate leads to ivabradine Ivabradine binding Binds to open HCN channel pore ivabradine->binding inhibition Inhibition of 'Funny' Current (If) binding->inhibition results in slowed_depolarization Slowed Diastolic Depolarization inhibition->slowed_depolarization causes reduced_hr Reduced Heart Rate slowed_depolarization->reduced_hr leads to

Caption: Ivabradine's mechanism of action on the HCN channel.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Always follow appropriate safety procedures.

Technical Support Center: Analysis of Ivabradine Forced Degradation Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for the analysis of ivabradine (B130884) forced degradation samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on ivabradine?

Forced degradation studies, or stress testing, are crucial for several reasons:

  • To identify potential degradation products: These studies help in elucidating the degradation pathways of ivabradine under various stress conditions such as acid, base, oxidation, heat, and light.[1][2][3]

  • To develop and validate stability-indicating analytical methods: The data generated is essential for developing robust analytical methods, typically HPLC or UPLC, that can separate and quantify ivabradine from its degradation products.[4][5]

  • To understand the intrinsic stability of the drug molecule: This information is vital for determining appropriate formulation, packaging, and storage conditions.[3][6]

  • To satisfy regulatory requirements: Regulatory bodies like the ICH require forced degradation studies to be conducted to ensure the safety and efficacy of the drug product over its shelf life.[2]

Q2: Under what conditions does ivabradine typically degrade?

Ivabradine has been shown to degrade under the following conditions:

  • Acidic Hydrolysis: Degradation is observed in the presence of acids like HCl and H2SO4.[4][7] Interestingly, the degradation profile can differ depending on the acid used.[4]

  • Basic Hydrolysis: Alkaline conditions, using bases like NaOH, also lead to the degradation of ivabradine.[7][8]

  • Oxidative Degradation: Oxidizing agents such as hydrogen peroxide (H2O2) cause significant degradation, often leading to the formation of N-oxide impurities.[7][9]

  • Thermal Degradation: Exposure to elevated temperatures can induce thermal degradation.[7][10]

  • Photolytic Degradation: Ivabradine is susceptible to degradation upon exposure to light.[7][10][11]

Q3: What are the common analytical techniques used for the analysis of ivabradine and its degradation products?

The most common analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with various detectors.[9][12][13]

  • UV/PDA Detectors: Photodiode Array (PDA) detectors are frequently used for the detection and quantification of ivabradine and its degradants, typically at a wavelength of around 285-287 nm.[5][9]

  • Mass Spectrometry (MS) Detectors: For the identification and characterization of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , particularly with high-resolution mass spectrometry (HR-MS) such as Q-TOF, are employed.[4][7]

Q4: Are there any known active metabolites or degradation products of ivabradine?

Yes, the N-desmethylated derivative of ivabradine is a known active metabolite.[7] Some forced degradation studies have also identified degradation products that may be pharmacologically active.[11][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of ivabradine forced degradation samples.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) for Ivabradine or Degradants - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Column deterioration.- Adjust the mobile phase pH. Ivabradine is a basic compound, so a slightly acidic or neutral pH may improve peak shape.- Reduce the injection volume or sample concentration.- Use a mobile phase with a suitable buffer and organic modifier.- Replace the column with a new one of the same type.
Co-elution of Degradation Products with the Main Ivabradine Peak - Insufficient chromatographic resolution.- Inadequate mobile phase composition or gradient program.- Optimize the mobile phase composition (e.g., change the organic modifier ratio or buffer concentration).- Adjust the gradient elution program (e.g., shallower gradient).- Try a different column chemistry (e.g., C8 instead of C18, or a phenyl column).[7][9]
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Unstable column temperature.- Pump malfunction or leaks.- Ensure proper mixing of the mobile phase and degas it before use.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Appearance of New/Unexpected Peaks in the Chromatogram - Contamination from glassware, solvents, or the sample itself.- Secondary degradation of a primary degradant.- Interaction with excipients in the formulation.- Run a blank injection (diluent only) to check for system contamination.- Ensure all glassware is thoroughly cleaned.- Use high-purity solvents and reagents.- Analyze individual excipients under stress conditions to rule out interference.
Low Recovery of Ivabradine - Incomplete extraction from the sample matrix.- Adsorption of the analyte to glassware or filter membranes.- Excessive degradation leading to a significant loss of the parent drug.- Optimize the sample preparation procedure to ensure complete extraction.- Use silanized glassware if adsorption is suspected.- Choose appropriate syringe filters that do not bind to the analyte.- Adjust the stress conditions to achieve a target degradation of 5-20%.[2][3]

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This is a general protocol for inducing the degradation of ivabradine under various stress conditions. The concentration of ivabradine and the duration of exposure may need to be optimized.

  • Preparation of Stock Solution: Prepare a stock solution of ivabradine in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 1N HCl or 1N H2SO4).[4][8]

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 2-24 hours).[7][8]

    • After incubation, cool the solution and neutralize it with an appropriate base (e.g., 1N NaOH).

    • Dilute to the final concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of a base solution (e.g., 0.1N or 1N NaOH).[7][8]

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 2-24 hours).[8]

    • After incubation, cool the solution and neutralize it with an appropriate acid (e.g., 0.1N or 1N HCl).

    • Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30% H2O2).[7]

    • Keep the mixture at room temperature or an elevated temperature for a defined period.

    • Dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Expose a solid sample of ivabradine or a solution to dry heat in an oven at a high temperature (e.g., 70-80°C) for a specified duration (e.g., 3-24 hours).[7][10]

    • If using a solution, cool it before dilution. If using a solid, dissolve it in the mobile phase.

  • Photolytic Degradation:

    • Expose a solid sample or a solution of ivabradine to UV light (e.g., 254 nm) or sunlight for a defined period.[8]

    • Prepare the final sample solution by dissolving or diluting it with the mobile phase.

Stability-Indicating HPLC Method

The following table summarizes typical parameters for a stability-indicating RP-HPLC method for ivabradine analysis.

Parameter Typical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl column[4][9]
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol).[5][7][9] The pH is often adjusted to be slightly acidic or neutral.
Elution Mode Isocratic or gradient elution.[7][15] Gradient elution is often preferred for separating multiple degradation products.
Flow Rate 0.6 - 1.5 mL/min[5][9]
Column Temperature Ambient or controlled at a specific temperature (e.g., 25-30°C).[4][7]
Injection Volume 10 - 20 µL[7][8]
Detector PDA/UV detector at ~286 nm[4][5] or a Mass Spectrometer.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis ivabradine_api Ivabradine API/Formulation acid Acid Hydrolysis ivabradine_api->acid Expose to Stress base Base Hydrolysis ivabradine_api->base Expose to Stress oxidation Oxidation ivabradine_api->oxidation Expose to Stress thermal Thermal Stress ivabradine_api->thermal Expose to Stress photo Photolytic Stress ivabradine_api->photo Expose to Stress hplc HPLC Separation acid->hplc Inject Degraded Sample base->hplc Inject Degraded Sample oxidation->hplc Inject Degraded Sample thermal->hplc Inject Degraded Sample photo->hplc Inject Degraded Sample detection Detection (UV/MS) hplc->detection data_analysis Data Analysis & Characterization detection->data_analysis

Caption: Experimental workflow for ivabradine forced degradation studies.

G cluster_conditions Stress Conditions cluster_products Degradation Products ivabradine Ivabradine acid_cond Acid (HCl/H2SO4) ivabradine->acid_cond base_cond Base (NaOH) ivabradine->base_cond ox_cond Oxidative (H2O2) ivabradine->ox_cond photo_cond Photolytic (UV/Light) ivabradine->photo_cond hydrolysis_prod Hydrolytic Impurities acid_cond->hydrolysis_prod base_cond->hydrolysis_prod n_oxide N-Oxide Impurities ox_cond->n_oxide photo_prod Photolytic Degradants photo_cond->photo_prod

Caption: Ivabradine degradation pathways under different stress conditions.

References

Minimizing ion suppression in the LC-MS analysis of ivabradine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of ivabradine (B130884). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on minimizing ion suppression.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification.[1][2] This guide addresses specific issues you may encounter when analyzing ivabradine.

Question: My ivabradine signal is low and inconsistent. How can I determine if ion suppression is the cause?

Answer: To diagnose ion suppression, you can perform a post-column infusion experiment.[3]

  • Experimental Workflow:

    • Continuously infuse a standard solution of ivabradine into the MS detector, after the LC column.

    • Inject a blank matrix sample (e.g., plasma from a subject not dosed with ivabradine) onto the LC column.

    • Monitor the ivabradine signal. A significant drop in the signal as the matrix components elute indicates ion suppression.[3]

Below is a diagram illustrating the post-column infusion setup.

G cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump injector Autosampler lc_pump->injector column LC Column injector->column tee T-junction column->tee LC Eluent syringe_pump Syringe Pump (Ivabradine Standard) syringe_pump->tee Ivabradine Solution ms Mass Spectrometer tee->ms Combined Flow

Post-column infusion experimental setup.

Question: I've confirmed ion suppression is affecting my ivabradine analysis. What are the most effective sample preparation techniques to reduce it?

Answer: The choice of sample preparation is critical for minimizing matrix effects.[4] For ivabradine analysis in plasma, several methods have been successfully employed, with varying levels of matrix component removal.

  • Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering components like phospholipids (B1166683).[1][5] It provides a cleaner extract compared to other methods.

  • Liquid-Liquid Extraction (LLE): LLE is another robust technique for cleaning up samples and can significantly reduce ion suppression.[6]

  • Protein Precipitation (PPT): While being the simplest and fastest method, PPT is generally less effective at removing phospholipids and other small molecule interferences, which are major contributors to ion suppression.[2][7][8] However, it can be sufficient for some applications, especially when coupled with optimized chromatography.

The following diagram illustrates a decision-making workflow for selecting a sample preparation method.

G start Start: Low Ivabradine Signal check_suppression Perform Post-Column Infusion Test start->check_suppression suppression_present Ion Suppression Confirmed? check_suppression->suppression_present spe Use Solid-Phase Extraction (SPE) for Maximum Cleanup suppression_present->spe Yes lle Use Liquid-Liquid Extraction (LLE) for Good Cleanup suppression_present->lle Yes ppt Optimize Protein Precipitation (PPT) & Chromatography suppression_present->ppt Yes end End: Improved Signal suppression_present->end No spe->end lle->end ppt->end

Sample preparation selection workflow.

Question: Can I improve my results without changing the sample preparation method?

Answer: Yes, optimizing your chromatographic conditions can help separate ivabradine from co-eluting matrix components.

  • Gradient Elution: Employ a gradient elution that separates ivabradine from the early-eluting, highly polar matrix components and the late-eluting phospholipids.

  • Column Chemistry: Using a different column chemistry (e.g., C8 instead of C18) can alter selectivity and improve separation from interferences.[5]

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce the impact of ion suppression.[2]

  • Injection Volume: Decreasing the injection volume can reduce the total amount of matrix components entering the MS system.[9]

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for ivabradine and a common internal standard?

A1: For ivabradine, a common precursor-to-product ion transition is m/z 469 -> 177.[5] If using a deuterated internal standard such as Ivabradine-D6, the transition would be m/z 498.33 -> 110.59.[10]

Q2: What are the key differences in experimental protocols for different sample preparation techniques for ivabradine?

A2: The table below summarizes key aspects of different published protocols.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Sample Volume 0.2 mL plasma0.5 mL plasma0.5 mL plasma or urine
Reagents 7% Perchloric acidOasis cartridgesMethanol (B129727), 5 mM ammonium (B1175870) acetate (B1210297) buffer with 0.2% formic acid
Key Steps Add acid, centrifuge, inject supernatantCondition cartridge, load sample, wash, eluteAdd extraction solvent, vortex, centrifuge, evaporate, reconstitute
Reference [7][5][6]

Q3: What are some validated LC-MS/MS method parameters for ivabradine analysis?

A3: The following table provides a summary of parameters from a validated method for ivabradine in human plasma.[5]

ParameterCondition
LC Column Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 0.1% formic acid-methanol (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition m/z 469 -> 177
Linear Range 0.1 - 200 ng/mL
Lower Limit of Quantitation 0.1 ng/mL

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Ivabradine in Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[5]

  • Sample Pre-treatment: To 0.5 mL of human plasma, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition an Oasis SPE cartridge sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute ivabradine and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Ivabradine in Human Plasma

This protocol is based on a high-throughput method.[7]

  • Sample Preparation: To 0.2 mL of human plasma, add 0.1 mL of 7% perchloric acid.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial.

  • Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

References

Best practices for the preparation of calibration standards with Ivabradine impurity 7-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the preparation and use of calibration standards with Ivabradine impurity 7-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterium-labeled analog of Ivabradine impurity 7.[1][2] Its primary application is as an internal standard (IS) in analytical and pharmacokinetic research, particularly in methods utilizing mass spectrometry (MS) and liquid chromatography (LC) for the precise quantification of Ivabradine in biological samples.[1] The use of a stable isotope-labeled internal standard like this compound helps to improve the accuracy and reliability of these analytical methods.[1]

Q2: What are the most critical factors to consider when preparing stock and working solutions of this compound?

A2: The most critical factors include the choice of solvent, storage conditions, and ensuring accurate concentrations. Methanol is a commonly used solvent for creating stock solutions of deuterated standards. It is crucial to store the solutions at the recommended temperature, typically ranging from 4°C for short-term to -20°C for long-term storage, and to protect them from light by using amber vials. Always refer to the manufacturer's certificate of analysis for specific instructions on solvent choice and storage conditions.

Q3: How can I ensure the stability of my this compound calibration standards?

A3: To ensure stability, it is important to store the standards under the conditions specified by the manufacturer. Avoid acidic or basic solutions, as they can catalyze the exchange of deuterium (B1214612) atoms with hydrogen. It is also advisable to prepare fresh working solutions from the stock solution regularly and to monitor for any signs of degradation, such as a decrease in the internal standard signal.

Q4: What are the potential challenges when using a deuterated internal standard like this compound?

A4: Potential challenges include isotopic exchange (the loss of deuterium atoms), chromatographic shifts where the deuterated standard has a slightly different retention time than the analyte, and differential matrix effects where the analyte and internal standard experience different levels of ion suppression or enhancement.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Inaccurate or Inconsistent Quantitative Results - Lack of co-elution between Ivabradine and this compound.- Isotopic or chemical impurities in the internal standard.- Isotopic exchange (loss of deuterium).- Verify Co-elution: Overlay chromatograms of the analyte and internal standard to confirm they elute together.- Check Purity: Always request a certificate of analysis from the supplier specifying isotopic and chemical purity.- Assess Isotopic Exchange: Incubate the deuterated internal standard in a blank matrix for a duration equivalent to your sample preparation and analysis time. Analyze the sample to check for any increase in the non-labeled compound.
Variable Internal Standard Signal Intensity - Differential Matrix Effects: The analyte and the internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.- Instability of the Deuterated Label: The deuterium atoms may be in a chemically labile position.- Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the matrix effect. Compare the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix sample.- Improve Sample Clean-up: Enhance your sample preparation procedure to remove interfering matrix components.- Review Label Position: If isotopic exchange is suspected, consider the chemical structure of the internal standard to identify any labile deuterium atoms.
Chromatographic Shift Between Analyte and Internal Standard - Isotope Effect: Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts.- Chromatographic Conditions: Changes in mobile phase composition, column temperature, or column integrity.- Method Optimization: Adjusting the mobile phase, gradient, or temperature may improve co-elution.- Ensure System Stability: Prepare fresh mobile phase, check the column temperature, and ensure the column is properly equilibrated. If the issue persists, consider trying a new column.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound neat material.

    • Dissolve it in a suitable solvent (e.g., methanol) in a Class A volumetric flask.

    • Sonicate for a few minutes to ensure complete dissolution.

    • Store the stock solution in an amber vial at the recommended temperature (e.g., -20°C).

  • Working Solutions (e.g., 1 µg/mL):

    • Perform serial dilutions of the stock solution using the same solvent to achieve the desired concentration for the working internal standard solution.

    • Store the working solutions under the same conditions as the stock solution.

Protocol 2: Preparation of Calibration Curve Standards
  • Prepare a series of calibration standards by spiking a known amount of Ivabradine standard solution into a blank matrix (e.g., plasma, urine).

  • To each calibration standard and sample, add a constant volume of the this compound working solution.

  • Process the samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the extracted samples using a validated LC-MS/MS method.

  • Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Quantitative Data Summary

The following table provides a hypothetical but typical example of a calibration curve for the quantification of Ivabradine using this compound as an internal standard.

Parameter Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy 85% - 115%
Precision (%CV) < 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL

Visualizations

experimental_workflow Experimental Workflow for Calibration Standard Preparation cluster_prep Solution Preparation cluster_calib Calibration Curve Preparation cluster_analysis Sample Processing and Analysis stock_analyte Prepare Analyte Stock Solution working_analyte Prepare Analyte Working Solutions stock_analyte->working_analyte stock_is Prepare IS (this compound) Stock Solution working_is Prepare IS Working Solution stock_is->working_is spiking Spike with Analyte Working Solutions add_is Add IS Working Solution to All Samples blank_matrix Blank Matrix (e.g., Plasma) blank_matrix->spiking spiking->add_is extraction Sample Extraction (e.g., SPE, LLE) add_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing and Calibration Curve Construction lcms_analysis->data_processing

Caption: Workflow for the preparation and analysis of calibration standards.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_chromatography Check Chromatography? (Co-elution, Peak Shape) start->check_chromatography check_is_signal Check IS Signal? (Intensity, Stability) check_chromatography->check_is_signal Yes solution_chrom Optimize LC Method (Gradient, Temperature) check_chromatography->solution_chrom No check_purity Check Standard Purity? (Certificate of Analysis) check_is_signal->check_purity Yes solution_is Evaluate Matrix Effects & IS Stability check_is_signal->solution_is No solution_purity Procure New Standard from a Reputable Supplier check_purity->solution_purity No end Consistent Results check_purity->end Yes solution_chrom->start solution_is->start solution_purity->start

Caption: A logical workflow for troubleshooting inconsistent analytical results.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Ivabradine Using Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. For the anti-anginal drug ivabradine (B130884), robust bioanalytical method validation is crucial for reliable clinical and preclinical data. A key decision in developing such methods is the choice of an appropriate internal standard (IS). This guide provides a comprehensive comparison of bioanalytical methods for ivabradine, focusing on the performance of a deuterated internal standard, represented here by its analogues, versus commonly used non-deuterated alternatives.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as deuterated analogues of the analyte (e.g., Ivabradine impurity 7-d6, ivabradine-d3, or ivabradine-d6), are widely considered the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] These standards are structurally identical to the analyte, differing only in isotopic composition. This near-perfect analogy ensures they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects.

While specific validation data for "this compound" is not extensively published, the performance of other deuterated ivabradine standards, such as d3-ivabradine, serves as a reliable proxy for demonstrating the advantages of this approach.

Alternative Approaches: Non-Deuterated Internal Standards

In the absence of a deuterated standard, structurally similar but non-isotopically labeled compounds are often employed. For ivabradine analysis, several such internal standards have been reported, including telmisartan, losartan (B1675146) potassium, and diazepam.[3][4][5] While these alternatives can provide acceptable results, they may not perfectly mimic the behavior of ivabradine during all stages of the analytical process, potentially leading to greater variability.

Comparative Analysis of Method Performance

The following tables summarize the validation parameters of various bioanalytical methods for ivabradine, categorized by the type of internal standard used. The data highlights the superior performance typically achieved with a deuterated internal standard.

Table 1: Bioanalytical Method Parameters for Ivabradine Quantification

ParameterDeuterated IS (d3-Ivabradine)Non-Deuterated IS (Telmisartan)Non-Deuterated IS (Losartan Potassium)Non-Deuterated IS (Diazepam)
Analytical Technique UPLC-MS/MSHPLC-UVHPLC-DADLC-MS/MS
Linearity Range 1 - 500 ng/mL500 - 3500 ng/mL25 - 3000 ng/mL0.1013 - 101.3 ng/mL
Correlation Coefficient (r²) > 0.990.99940.997≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL500 ng/mL25 ng/mL0.1013 ng/mL

Table 2: Accuracy and Precision Data for Ivabradine Bioanalysis

Internal StandardConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Deuterated IS (d3-Ivabradine) Low, Med, High< 15%< 15%80 - 120%
Non-Deuterated IS (Telmisartan) 500, 1500, 3000Not ReportedNot ReportedNot Reported
Non-Deuterated IS (Losartan Potassium) 30, 1000, 25001.14 - 6.32%5.21 - 10.60%93.2 - 99.5%
Non-Deuterated IS (Diazepam) LLOQ, Low, Med, High< 15%< 15%Within ± 15% of nominal

Experimental Protocols

Below are detailed methodologies for the bioanalytical quantification of ivabradine using both a deuterated and a non-deuterated internal standard.

Method 1: UPLC-MS/MS with Deuterated Internal Standard (d3-Ivabradine)

This method demonstrates a highly sensitive and specific approach for the simultaneous quantification of ivabradine and other compounds in human plasma.[2]

  • Sample Preparation: A 200 µL aliquot of human plasma is subjected to a single liquid-liquid extraction step using ethyl acetate.

  • Internal Standard: d3-ivabradine is used as the internal standard.

  • Chromatographic Separation:

    • Column: 50-mm long BEH C18 column.

    • Mobile Phase: Gradient elution with a mixture of water and methanol (B129727), each containing 2mM ammonium (B1175870) acetate.

    • Run Time: 4.5 minutes.

  • Detection:

    • Instrument: Mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • Quantification: Selected-reaction monitoring (SRM) of characteristic product ions from the collision-induced dissociation of the unlabeled and deuterium-labeled drugs.

Method 2: HPLC with UV Detection and Non-Deuterated Internal Standard (Losartan Potassium)

This method provides a more accessible approach using standard HPLC-UV instrumentation.[4]

  • Sample Preparation: Liquid-liquid extraction of plasma samples using acetonitrile.

  • Internal Standard: Losartan potassium.

  • Chromatographic Separation:

    • Column: Agilent C-18 (5µm, 25cm x 4.6mm) reversed-phase column.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) methanol and water, adjusted to pH 6.8 with orthophosphoric acid.

    • Flow Rate: 1 mL/min.

  • Detection:

    • Instrument: Diode Array Detector (DAD).

    • Wavelength: 286 nm.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalytical method validation of ivabradine from plasma samples.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Validation Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Ivabradine Calibration->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Bioanalytical workflow for ivabradine quantification.

Conclusion

The selection of an appropriate internal standard is a critical step in the validation of a bioanalytical method for ivabradine. The use of a deuterated internal standard, such as this compound or its analogues, offers significant advantages in terms of accuracy, precision, and robustness by effectively compensating for analytical variability. While non-deuterated internal standards can provide a viable alternative, the data strongly supports the use of a stable isotope-labeled standard for achieving the highest quality bioanalytical data in drug development and research.

References

Comparative analysis of Ivabradine impurity 7-d6 and other ivabradine stable isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of pharmaceuticals, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving accurate and precise results, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. For the analysis of Ivabradine (B130884), a medication used to treat stable angina and heart failure, several deuterated analogues are available, including Ivabradine Impurity 7-d6. This guide provides a comparative analysis of the performance of various Ivabradine stable isotopes as internal standards, supported by a review of published experimental data.

Performance of Deuterated Ivabradine Internal Standards

While direct head-to-head comparative studies of all available deuterated Ivabradine standards are not extensively published, a review of validated bioanalytical methods provides insights into their performance. The most commonly cited deuterated internal standard for Ivabradine analysis is Ivabradine-d6. The following tables summarize the performance characteristics of LC-MS/MS methods utilizing a deuterated Ivabradine internal standard for the quantification of Ivabradine and its active metabolite, N-desmethylivabradine, in human plasma.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Ivabradine using a Deuterated Internal Standard

ParameterIvabradineN-desmethylivabradineReference
Linearity Range0.100 - 60.0 ng/mL0.0500 - 20.0 ng/mL[1]
Correlation Coefficient (r)> 0.99> 0.99[1]
Lower Limit of Quantification (LLOQ)0.100 ng/mL0.0500 ng/mL[1]
Intra-day Precision (%RSD)< 15%< 15%[1]
Inter-day Precision (%RSD)< 15%< 15%[1]
AccuracyWithin ±15% of nominalWithin ±15% of nominal[1]

Table 2: Performance of a Validated LC-MS/MS Method for Ivabradine using Ivabradine-d6

ParameterIvabradineReference
Linearity Range0.1 - 1.5 ng/mL[2]
Accuracy99.71 - 100.3%[2]
Intra-day Precision (%CV)0.048 - 12.68%[2]
Inter-day Precision (%CV)0.1 - 2.66%[2]

It is important to note that the data presented in Tables 1 and 2 are from separate studies and not from a direct comparative experiment. Variations in instrumentation, methodologies, and laboratory conditions can influence the reported performance characteristics.

This compound is a deuterium-labeled analogue of an Ivabradine impurity and is utilized as an internal standard for the precise quantification of Ivabradine in biological samples during analytical and pharmacokinetic studies[3]. While specific performance data for this compound is not detailed in the reviewed literature, its utility as an internal standard suggests it would exhibit comparable performance to other deuterated Ivabradine analogues in a validated bioanalytical method. The key advantage of any SIL internal standard is its ability to mimic the analyte during sample preparation and analysis, thus compensating for variability.

Experimental Protocols

The following section details a typical experimental methodology for the quantification of Ivabradine and its major active metabolite, N-desmethylivabradine, in human plasma using a deuterated internal standard and LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the deuterated internal standard solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., Capcell PAK C18, 100 mm x 4.6 mm, 5 µm) is commonly used[1].

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol (B129727) and an aqueous buffer, such as 5 mmol/L ammonium (B1175870) acetate[1].

  • Elution: Isocratic or gradient elution can be employed.

  • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometry Conditions
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used[1].

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions for ivabradine, N-desmethylivabradine, and the deuterated internal standard are monitored.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS_add Add Deuterated Internal Standard Plasma->IS_add PPT Protein Precipitation (Acetonitrile) IS_add->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Bioanalytical Workflow for Ivabradine

The diagram above outlines the typical experimental workflow for the quantitative analysis of Ivabradine in a biological matrix using a stable isotope-labeled internal standard.

Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme[4]. The major metabolic pathway is N-demethylation, which results in the formation of its main active metabolite, N-desmethylivabradine[4].

metabolism_pathway Ivabradine Ivabradine Metabolite N-desmethylivabradine (Active Metabolite) Ivabradine->Metabolite N-demethylation Enzyme CYP3A4 Enzyme->Ivabradine

Metabolic Pathway of Ivabradine

This diagram illustrates the primary metabolic conversion of Ivabradine to its active metabolite, N-desmethylivabradine, a reaction catalyzed by the CYP3A4 enzyme.

Conclusion

References

Performance Showdown: Ivabradine Impurity 7-d6 as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical analysis and therapeutic drug monitoring, the choice of an internal standard is paramount to achieving accurate and reliable quantification of drug compounds. This guide provides an in-depth performance evaluation of Ivabradine impurity 7-d6 as an internal standard for the analysis of Ivabradine, a crucial medication for heart conditions. We present a comparative analysis against other commonly used internal standards, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their analytical needs.

The Gold Standard: Why a Deuterated Internal Standard?

An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations during sample preparation and analysis. Deuterated internal standards, such as this compound, are considered the gold standard in mass spectrometry-based bioanalysis. By replacing some hydrogen atoms with their heavier isotope, deuterium, the molecule becomes distinguishable by mass spectrometry while retaining nearly identical chromatographic behavior and extraction recovery to the parent compound. This minimizes variability and enhances the accuracy and precision of the analytical method.

Performance Evaluation of this compound

While specific public domain data on the validation of "this compound" is limited, its performance can be confidently inferred from studies utilizing a closely related compound, Ivabradine-d6. Given that Impurity 7 is a process-related impurity of Ivabradine, their structures are highly similar. Consequently, their deuterated counterparts are expected to exhibit virtually identical behavior in a bioanalytical setting.

The following table summarizes the performance characteristics of Ivabradine-d6 from a validated LC-MS/MS method for the simultaneous quantification of Ivabradine, alongside other internal standards used in published methods.

Table 1: Comparative Performance of Internal Standards for Ivabradine Analysis

ParameterIvabradine-d6 (as a proxy for this compound)Ivabradine-d3Losartan PotassiumDiazepam
Analytical Technique LC-MS/MSUPLC-MS/MSRP-HPLCLC-MS/MS
Linearity Range 0.1 - 1.5 ng/mL1 - 500 ng/mL25 - 3000 ng/mL0.1013 – 101.3 ng/mL
Correlation Coefficient (r²) > 0.99> 0.990.997 - 0.999≥ 0.99
Accuracy (%) 99.71 - 100.3%Within 80-120%Not explicitly stated, but within acceptable limitsWithin ±15% of nominal values
Precision (% RSD) Intra-day: 0.048 - 12.68%Inter-day: 0.1 - 2.66%< 15%Not explicitly stated, but within acceptable limits< 15%
Key Advantages - Structurally and chemically almost identical to the analyte.- Co-elutes with the analyte, providing excellent correction for matrix effects.- Similar advantages to Ivabradine-d6.- Readily available and cost-effective.- Commercially available.
Potential Disadvantages - Higher cost compared to non-deuterated standards.- Higher cost.- Different chemical structure and chromatographic behavior may not perfectly mimic the analyte.- May not fully compensate for matrix effects.- Significant structural difference from Ivabradine.

Experimental Protocols

LC-MS/MS Method for Ivabradine Quantification using a Deuterated Internal Standard (e.g., Ivabradine-d6)

This protocol is based on a method for the simultaneous quantification of Ivabradine and Metoprolol in rat plasma[1].

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard solution (Ivabradine-d6).

    • Perform protein precipitation by adding acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Waters, X-Bridge-C18 (150× 4.6 mm, 3.5 μm)

    • Mobile Phase: Acetonitrile and water with 0.1% orthophosphoric acid (30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Run Time: 5 minutes

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitored Transitions (MRM):

      • Ivabradine: m/z 469.3 → 264.2

      • Ivabradine-d6: m/z 475.3 → 264.2

RP-HPLC Method for Ivabradine Quantification using Losartan Potassium as Internal Standard

This protocol is based on a method for the quantitative estimation of Ivabradine Hydrochloride in pharmaceutical tablets and plasma[2].

  • Sample Preparation (Plasma):

    • To a plasma sample, add Losartan Potassium internal standard solution and acetonitrile for protein precipitation.

    • Vortex and centrifuge.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject into the HPLC system.

  • High-Performance Liquid Chromatography:

    • Column: Agilent C-18 (5µm, 25cm x 4.6mm)

    • Mobile Phase: Methanol and water (60:40 v/v), pH adjusted to 6.8 with orthophosphoric acid

    • Flow Rate: 1 mL/min

    • Detection: Diode Array Detector (DAD) at 286 nm

Visualizing the Methodologies

To better illustrate the processes, the following diagrams outline the experimental workflow and the mechanism of action of Ivabradine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_addition Add Internal Standard (this compound) plasma->is_addition precipitation Protein Precipitation (e.g., Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification signaling_pathway HCN HCN Channel ('Funny' Channel) Na_K_in Na+ / K+ Influx HCN->Na_K_in opens reduced_hr Reduced Heart Rate depolarization Slow Diastolic Depolarization Na_K_in->depolarization heart_rate Increased Heart Rate depolarization->heart_rate ivabradine Ivabradine ivabradine->HCN blocks inhibition Inhibition

References

A Comparative Guide to Inter-laboratory Quantification of Ivabradine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of ivabradine (B130884), a heart rate-lowering agent. The data presented is compiled from a range of independent studies, offering insights into the performance of different techniques across various laboratory settings. This document is intended to assist researchers and analytical scientists in selecting and implementing the most suitable method for their specific needs, whether for quality control of pharmaceutical formulations or for bioanalytical studies.

Introduction to Ivabradine and its Analysis

Ivabradine is a specific heart rate-lowering agent that acts by selectively and specifically inhibiting the cardiac pacemaker If current.[1] This mechanism of action is distinct from that of beta-blockers and calcium channel blockers.[1] Accurate and precise quantification of ivabradine is crucial for pharmaceutical quality control and for pharmacokinetic and pharmacodynamic studies. A variety of analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common, often coupled with UV or mass spectrometry detectors.[2]

Mechanism of Action of Ivabradine

Ivabradine exerts its therapeutic effect by selectively inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart.[1] The If current is a mixed sodium-potassium inward current that plays a key role in regulating the rate of spontaneous diastolic depolarization in pacemaker cells, thus controlling the heart rate.[1] By inhibiting this current, ivabradine reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate.[3] This allows for more time for diastolic filling and myocardial perfusion.

Ivabradine_Signaling_Pathway cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell If_Channel If Channel (HCN Channel) HeartRate Decreased Heart Rate If_Channel->HeartRate Leads to cAMP cAMP cAMP->If_Channel Activates AC Adenylyl Cyclase AC->cAMP Produces ATP ATP ATP->AC Converts Ivabradine Ivabradine Ivabradine->If_Channel Inhibits

Figure 1: Simplified signaling pathway of Ivabradine's action on the If channel in sinoatrial node pacemaker cells.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance of various analytical methods for ivabradine determination as reported in different studies. The primary techniques include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC).

Table 1: Performance of RP-HPLC Methods for Ivabradine Quantification
Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
4.2 - 31.6≥ 0.9990.060.2-< 2.0[4]
2 - 160.9997---< 2.0[5]
40 - 80 (ppm)-1.33.95-< 2[6]
30 - 2100.9998--98.55 - 99.00< 2[7][8]
10 - 50> 0.999--99.60 - 100.44< 2.0[9]
30 - 150> 0.992--100.4< 2[10]
Table 2: Performance of HPTLC Methods for Ivabradine Quantification
Linearity Range (ng/band)Detection ModeCorrelation Coefficient (r)LOD (ng/band)LOQ (ng/band)Accuracy (% Recovery)Precision (%RSD)Reference
50.0 - 600.0Absorbance-----[11][12]
18.0 - 400.0Fluorescence-----[11][12]
Table 3: Performance of UV-Vis Spectroscopy Methods for Ivabradine Quantification
Linearity Range (µg/mL)Correlation Coefficient (r²)MethodReference
1 - 50.9978Simultaneous Equation Method[13]
2 - 80.9996Ferric Phenanthroline Complex[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the most common analytical techniques used for ivabradine quantification.

RP-HPLC with UV Detection

This is the most widely reported method for the assay of ivabradine in pharmaceutical formulations.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A C18 column is typically used, with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm.[4][7]

  • Mobile Phase : A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297) buffer).[1][5][9] The pH of the aqueous phase is often adjusted to around 6.5.[1][7]

  • Flow Rate : Typically set between 0.8 mL/min and 1.0 mL/min.[7][9]

  • Detection Wavelength : The UV detector is commonly set at a wavelength between 281 nm and 287 nm.[4][5][6]

  • Sample Preparation : For tablets, a common procedure involves weighing and grinding the tablets, dissolving the powder in a suitable diluent, sonicating to ensure complete dissolution, and filtering the solution before injection into the HPLC system.[6]

HPTLC with UV and Fluorescence Detection

HPTLC offers a high-throughput alternative for the quantification of ivabradine.

  • Stationary Phase : HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.

  • Mobile Phase : A representative mobile phase consists of a mixture of chloroform, methanol, formic acid, and ammonia (B1221849) (e.g., in a ratio of 8.5:1.5:0.2:0.1, v/v/v/v).[12]

  • Detection : Densitometric analysis can be performed in absorbance mode at approximately 275 nm or in fluorescence mode with excitation at 260 nm.[12]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of ivabradine in a pharmaceutical formulation using RP-HPLC.

Ivabradine_Workflow start Start sample_prep Sample Preparation (e.g., Tablet Crushing, Dissolution) start->sample_prep filtration Filtration sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Mobile Phase) hplc_injection->chrom_separation detection UV Detection (e.g., 286 nm) chrom_separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for the quantification of Ivabradine in pharmaceutical tablets by RP-HPLC.

Conclusion

The quantification of ivabradine can be reliably achieved through various analytical techniques, with RP-HPLC with UV detection being the most prevalent and well-validated method for pharmaceutical dosage forms. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The data compiled in this guide demonstrates that multiple laboratories have developed robust and reliable methods for the quantification of ivabradine, with good linearity, accuracy, and precision. For bioanalytical applications, more sensitive methods such as LC-MS/MS are generally required. Researchers are encouraged to consult the referenced literature for more detailed information on specific method validation parameters.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. The choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative approaches, supported by experimental data and detailed protocols, to aid in the development of robust and compliant bioanalytical methods.

The landscape of regulated bioanalysis has seen significant harmonization in recent years. The International Council for Harmonisation's (ICH) M10 guideline on Bioanalytical Method Validation has been adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), creating a unified set of expectations for the global pharmaceutical industry.[1] A central tenet of these guidelines is the use of an internal standard to compensate for variability during sample preparation and analysis.[1][2][3]

When using mass spectrometric detection, the use of a stable isotope-labeled analyte as the internal standard is strongly recommended whenever possible.[4][5][6] SIL-ISs are considered the "gold standard" due to their near-identical physicochemical properties to the analyte of interest.[2][6] This structural similarity ensures they behave almost identically during extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[6]

Performance Comparison: Stable Isotope vs. Structural Analog Internal Standards

The superiority of SIL-ISs in enhancing assay performance is well-documented. While structural analogs are a viable alternative when a SIL-IS is not available, their performance can be compromised by differences in physicochemical properties compared to the analyte.

Below is a table summarizing the typical performance differences between SIL-ISs and structural analog internal standards across key validation parameters.

Validation ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISRationale for Difference
Accuracy High (Typically within ±5%)Moderate to High (Can be within ±15%)SIL-ISs co-elute and experience identical extraction recovery and matrix effects as the analyte, leading to better correction.[2]
Precision (%CV) Low (Typically ≤5%)Moderate (Can be up to 15%)The close tracking of the analyte by the SIL-IS minimizes variability introduced during sample processing.
Matrix Effect Minimal ImpactPotential for Significant ImpactDifferences in hydrophobicity and ionization efficiency between the analog and the analyte can lead to differential matrix effects.[7]
Extraction Recovery Consistent and analyte-matchedCan be variable and different from the analyteMinor structural differences can lead to significant variations in partitioning during liquid-liquid or solid-phase extraction.
Regulatory Acceptance Universally accepted and preferredAcceptable, but requires more rigorous justification and validationRegulatory bodies strongly recommend the use of SIL-ISs for mass spectrometric assays.[4][6][8]

Experimental Protocols for Key Validation Experiments

Detailed below are generalized experimental protocols for critical validation experiments as per FDA and harmonized ICH M10 guidelines.

Protocol 1: Determination of Accuracy and Precision

Objective: To determine the closeness of the mean test results to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Methodology:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).[6][9]

  • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.[6][8]

  • The concentration of each QC sample is calculated using the calibration curve prepared for each run.

  • Acceptance Criteria:

    • Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).[6][8]

    • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal concentration (±20% for LLOQ).[8]

Protocol 2: Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Obtain at least six different lots of the blank biological matrix from individual donors.[8][10][11]

  • Prepare two sets of samples:

    • Set A (Neat Solution): Analyte and SIL-IS spiked into the mobile phase or reconstitution solvent.[11]

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the final extract.[11]

  • Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.

  • Calculations:

    • Matrix Factor (MF) = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)[11]

    • IS-Normalized MF = (MF of analyte) / (MF of SIL-IS)[11]

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[3][10][11]

Protocol 3: Evaluation of Stability

Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under various conditions that mimic sample handling and storage.

Methodology:

  • Analyze low and high QC samples after storage under the following conditions and compare the results to freshly prepared QCs:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.[6]

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample processing time.[6]

    • Long-Term Stability: At the intended storage temperature for a period equal to or longer than the study samples will be stored.[6][10]

    • Stock Solution Stability: At storage and room temperature.[6][10]

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[8][10]

Visualizing Key Processes in Bioanalytical Method Validation

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Start Method Development MD_Optimize Optimize Sample Preparation & LC-MS/MS Conditions MD_Start->MD_Optimize MD_Select_IS Select Internal Standard (IS) MD_Optimize->MD_Select_IS MD_End Proceed to Validation MD_Select_IS->MD_End V_Start Start Full Validation MD_End->V_Start V_Selectivity Selectivity & Specificity V_Start->V_Selectivity V_Cal_Curve Calibration Curve (LLOQ & ULOQ) V_Selectivity->V_Cal_Curve V_Accuracy Accuracy & Precision V_Cal_Curve->V_Accuracy V_Matrix Matrix Effect V_Accuracy->V_Matrix V_Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) V_Matrix->V_Stability V_Report Validation Report V_Stability->V_Report SA_Start Receive Study Samples V_Report->SA_Start SA_Process Process Samples with IS SA_Start->SA_Process SA_Analyze LC-MS/MS Analysis SA_Process->SA_Analyze SA_Quantify Quantify Analyte Concentration SA_Analyze->SA_Quantify SA_Report Bioanalytical Report SA_Quantify->SA_Report

Caption: A generalized workflow for bioanalytical method validation.

Caption: A decision tree for selecting an appropriate internal standard.

References

A Comparative Analysis of Ivabradine Quantification: The Impact of Internal Standards on Analytical Precision

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative analytical performance of methods with and without an internal standard for the quantification of ivabradine (B130884).

The accurate quantification of ivabradine, a crucial medication for heart conditions, is paramount in pharmaceutical quality control and clinical monitoring. Analytical methodologies for this purpose can be broadly categorized into those that employ an internal standard and those that do not. This guide provides a comprehensive comparison of these two approaches, supported by experimental data from published studies, to assist researchers in selecting the most appropriate method for their specific needs. The inclusion of an internal standard is demonstrated to enhance the robustness and reliability of the analytical method by correcting for variations in sample preparation and instrument response.

The Role of an Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, in this case, ivabradine. It is added in a known concentration to all samples, including calibrators, quality controls, and unknowns, before sample processing. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric measurement effectively compensates for potential errors that can occur during sample preparation, such as extraction inconsistencies and volumetric inaccuracies, as well as fluctuations in the analytical instrument's performance, like injection volume variations and changes in detector response. This corrective ability generally leads to improved precision and accuracy in the final analytical results.

Comparative Analysis of Method Performance

The following table summarizes the validation parameters of analytical methods for ivabradine, categorized by the use or non-use of an internal standard. The data is compiled from various studies to provide a clear comparison of key performance indicators.

Validation ParameterMethod with Internal StandardMethod without Internal Standard
Internal Standard Used Telmisartan[1], Losartan Potassium[2][3]Not Applicable
Linearity Range 2–16 μg/mL[1], 0.025-3 µg/mL[2][3]30-210 μg/ml[4], 10-50 μg/mL[5], 80–120 μg/mL[6]
Correlation Coefficient (r²) 0.9997[1], 0.997-0.999[2][3]0.9998[4], >0.999[5]
Precision (%RSD) < 2%[1]< 2%[4]
Accuracy (% Recovery) 96.04%[1]98.55 - 99.00%[4]

Experimental Protocols

Detailed methodologies for both approaches are outlined below, providing a practical guide for laboratory implementation.

Method with Internal Standard (using Telmisartan)[1]
  • Sample Preparation:

    • A stock solution of ivabradine hydrochloride and the internal standard, telmisartan, are prepared.

    • For analysis in biological matrices like plasma, a liquid-liquid extraction is performed. 100 μL of plasma is spiked with the internal standard and the appropriate concentration of ivabradine.

    • 400 μL of acetonitrile (B52724) is added to precipitate proteins.

    • The mixture is vortexed and then centrifuged at 10,000 rpm for 10 minutes.

    • The supernatant is separated and evaporated to dryness.

    • The residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: Waters 125A C18 (10 µ, 300 × 3.9 mm)

    • Mobile Phase: Acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 7.8) in a 60:40 (v/v) ratio.

    • Flow Rate: Isocratic elution.

    • Injection Volume: 20 µL.

    • Detection: UV detector.

Method without Internal Standard[4]
  • Sample Preparation:

    • A standard stock solution of ivabradine hydrochloride (1 mg/ml) is prepared in HPLC grade water.

    • Serial dilutions are made from the stock solution to prepare calibration standards in the range of 30-210 μg/ml.

    • For tablet analysis, a number of tablets are weighed, and an average weight is calculated. The tablets are then crushed, and a quantity of powder equivalent to a single dose is dissolved in the mobile phase, sonicated, and filtered.

  • Chromatographic Conditions:

    • Column: SS Wakosil C18AR, 250×4.6 mm, 5 μm.

    • Mobile Phase: Methanol:25 mM phosphate (B84403) buffer (60:40 v/v), adjusted to pH 6.5 with orthophosphoric acid.

    • Flow Rate: 0.8 ml/min.

    • Injection Volume: 10 μl.

    • Detection: UV detector at 285 nm.

Visualizing the Analytical Workflow

The following diagrams illustrate the key differences in the experimental workflows for the analysis of ivabradine with and without an internal standard.

Ivabradine Analysis Workflow with Internal Standard cluster_prep Sample Preparation cluster_analysis LC-UV Analysis cluster_data Data Processing Sample Sample (Calibrator, QC, Unknown) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Peak_Integration Peak Area Integration (Analyte & IS) Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Workflow for ivabradine analysis using an internal standard.

Ivabradine Analysis Workflow without Internal Standard cluster_prep Sample Preparation cluster_analysis LC-UV Analysis cluster_data Data Processing Sample Sample (Calibrator, QC, Unknown) Dilution Dilution/Extraction Sample->Dilution Filtration Filtration Dilution->Filtration Injection Inject into HPLC Filtration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Peak_Integration Peak Area Integration (Analyte) Detection->Peak_Integration Quantification Direct Quantification using Calibration Curve Peak_Integration->Quantification

Workflow for ivabradine analysis without an internal standard.

Conclusion

The decision to use an internal standard in the analysis of ivabradine depends on the specific requirements of the assay. For applications demanding the highest level of precision and accuracy, particularly in complex matrices such as plasma, the use of an internal standard is strongly recommended. The internal standard method effectively mitigates variability introduced during sample processing and instrumental analysis, leading to more reliable and reproducible results. While methods without an internal standard can provide acceptable performance, especially for simpler sample matrices like pharmaceutical formulations, they are more susceptible to errors that can compromise the integrity of the data. Therefore, for bioanalytical studies and stringent quality control, the incorporation of an internal standard is a critical step in ensuring the validity of the analytical results.

References

A Comparative Guide to Analytical Method Validation for Ivabradine and its Impurities: Focus on Linearity, Accuracy, and Precision Utilizing Ivabradine Impurity 7-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure the safety and efficacy of drug products. This guide provides a comparative assessment of analytical methods for Ivabradine (B130884), with a specific focus on the key validation parameters of linearity, accuracy, and precision. A critical component in achieving high-quality analytical data is the use of an internal standard, and for this purpose, we highlight the application of Ivabradine impurity 7-d6.

This compound is a deuterium-labeled analog of an Ivabradine impurity, which makes it an ideal internal standard for chromatographic analysis.[1] Its use in methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can significantly improve the accuracy and precision of quantifying Ivabradine and its related impurities in various samples.[1] This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of method validation and performance.

Experimental Protocols

The development of a robust and reliable analytical method is the foundation of accurate impurity profiling. The following is a representative experimental protocol for the analysis of Ivabradine and its impurities using a reversed-phase high-performance liquid chromatography (RP-HPLC) method, incorporating this compound as an internal standard.

1. Preparation of Solutions:

  • Standard Stock Solutions: Prepare individual stock solutions of Ivabradine hydrochloride and its known impurities by dissolving accurately weighed amounts in a suitable solvent, such as methanol (B129727) or a methanol-water mixture, to achieve a concentration of approximately 100 µg/mL for each compound.[2] Due to the photosensitivity of Ivabradine, all solutions should be protected from light and stored in amber vials at 2-8 °C.[2][3]

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same manner as the other standard solutions.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration. A typical final concentration for Ivabradine hydrochloride might be 200 µg/mL, with each impurity at 4 µg/mL.[2] A fixed concentration of the internal standard (this compound) is added to each working standard solution.

2. Chromatographic Conditions:

The following table outlines typical chromatographic conditions for the separation of Ivabradine and its impurities.

ParameterCondition
Chromatographic System Dionex Ultimate 3000 or equivalent HPLC system with a Diode Array Detector (DAD)[3]
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent[4]
Mobile Phase A 20 mM ammonium (B1175870) acetate (B1210297) buffer, pH adjusted to 7.35 with ammonium hydroxide[3]
Mobile Phase B Acetonitrile[3]
Gradient Elution A linear gradient from 11% to 34% of mobile phase B over 45 minutes[3]
Flow Rate 1.0 mL/min to 1.6 mL/min[4][5]
Column Temperature 30-40 °C[2]
Detection Wavelength 220 nm or 285 nm[3][6]
Injection Volume 10 µL[3]

3. System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. This is typically assessed by injecting a standard solution multiple times and evaluating parameters such as peak asymmetry, theoretical plates, and the relative standard deviation (%RSD) of peak areas.

Method Validation: Linearity, Accuracy, and Precision

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure that the analytical procedure is suitable for its intended purpose.[7]

Linearity:

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically determined by analyzing a series of solutions with concentrations spanning a defined range.

  • Procedure: Prepare at least five to eight calibration standards of Ivabradine and its impurities across a range such as 80% to 120% of the nominal concentration.[8] Each standard will contain a constant concentration of the internal standard, this compound.

  • Analysis: Analyze each concentration level in triplicate. Plot a calibration curve of the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the analyte.

  • Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is typically ≥ 0.999.[9]

Accuracy:

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a placebo matrix.

  • Procedure: Spike a placebo mixture with known amounts of Ivabradine and its impurities at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[8] A fixed concentration of the internal standard is also added.

  • Analysis: Analyze each spiked sample in triplicate. The percentage recovery is calculated by comparing the amount of analyte found to the amount added.

  • Acceptance Criteria: The mean recovery should be within a predefined range, typically 98-102%, with a %RSD of less than 2%.[9]

Precision:

The precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, under the same experimental conditions.

  • Intermediate Precision (Inter-day Precision): The analysis is repeated on different days, with different analysts, and on different equipment to assess the ruggedness of the method.

  • Analysis: Calculate the mean, standard deviation, and %RSD for the replicate measurements.

  • Acceptance Criteria: The %RSD for precision studies should typically be less than 2%.[7][10]

Comparative Performance Data

The following tables summarize typical performance data for RP-HPLC methods developed for the analysis of Ivabradine and its impurities, which can be expected when using a well-validated method incorporating an internal standard like this compound.

Table 1: Linearity of Analytical Methods for Ivabradine and its Impurities

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)Reference
Ivabradine HCl40 - 800.9974[7]
Ivabradine5 - 300.999[9]
Ivabradine HCl30 - 2100.9998[10]
Ivabradine & Impurities1.20 - 3.60 (Ivabradine) 0.38 - 17.28 (Impurities)Not Specified[8]

Table 2: Accuracy of Analytical Methods for Ivabradine

AnalyteSpiked LevelMean Recovery (%)%RSDReference
Ivabradine50%, 100%, 150%100.46, 99.68, 99.680.36, 0.63, 0.36[9]
IvabradineNot Specified99.00< 2%[10]

Table 3: Precision of Analytical Methods for Ivabradine

Precision TypeAnalyteConcentration (µg/mL)%RSDReference
Intra-dayIvabradine10, 20, 30< 2%[9]
Inter-dayIvabradine10, 20, 30< 2%[9]
Intra-dayIvabradine HCl90, 120, 150< 0.86[10]
Inter-dayIvabradine HCl90, 120, 150< 0.53[10]

Workflow for Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for Ivabradine and its impurities, highlighting the assessment of linearity, accuracy, and precision.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Assessment cluster_results Results & Acceptance prep_standards Prepare Standard Solutions (Ivabradine, Impurities, Internal Standard) system_suitability System Suitability Testing prep_standards->system_suitability run_linearity Analyze Linearity Standards prep_standards->run_linearity run_precision Analyze Precision Replicates prep_standards->run_precision prep_samples Prepare Spiked Samples (for Accuracy) run_accuracy Analyze Accuracy Samples prep_samples->run_accuracy linearity Linearity run_linearity->linearity accuracy Accuracy run_accuracy->accuracy precision Precision run_precision->precision linearity_ok r² ≥ 0.999 linearity->linearity_ok accuracy_ok Recovery 98-102% accuracy->accuracy_ok precision_ok %RSD < 2% precision->precision_ok

Workflow for Analytical Method Validation.

Conclusion

The use of a deuterated internal standard such as this compound is a powerful strategy to enhance the reliability of analytical methods for the quantification of Ivabradine and its impurities. The presented data, synthesized from various published studies, demonstrates that well-developed RP-HPLC methods can achieve excellent linearity, accuracy, and precision, meeting the stringent requirements of regulatory bodies. By following a systematic approach to method validation as outlined in this guide, researchers and analysts can ensure the generation of high-quality, reproducible data essential for drug development and quality control.

References

A Comparative Guide to Ivabradine Extraction Techniques for Analytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ivabradine (B130884) in biological matrices and pharmaceutical formulations is paramount. The choice of extraction technique is a critical determinant of analytical method performance, influencing recovery, sensitivity, and data reliability. This guide provides a comparative overview of the most common extraction techniques for ivabradine analysis, supported by experimental data from published literature.

This document delves into the methodologies of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), offering a comprehensive comparison to aid in the selection of the most appropriate technique for specific analytical needs.

Comparative Analysis of Extraction Techniques

The selection of an optimal extraction method for ivabradine depends on various factors, including the nature of the sample matrix, the required sensitivity of the analytical method, and the available resources. Below is a summary of quantitative data for different extraction techniques, compiled from various studies. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in analytical instrumentation and experimental conditions.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Protein Precipitation (PPT)
Recovery 79-98%[1]87.4% (micropipette SPE)[2]Not explicitly reported for ivabradine, but generally lower than LLE and SPE
Linearity Range (Plasma) 0.1013–101.3 ng/mL[3]2.5–320 ng/mL (micropipette SPE)[2]500–3500 ng/mL (in rat plasma)[4]
Limit of Detection (LOD) 0.001-0.003 µg/mL (for similar drugs)[1]1.25 ng/mL (micropipette SPE)[2]0.06 µg/mL (in solid dosage form)[5]
Limit of Quantification (LOQ) 0.003-0.010 µg/mL (for similar drugs)0.2 ng/mL (in plasma and urine)[2]0.2 µg/mL (in solid dosage form)[5][6]
Matrix Effect Can be significant, requires careful solvent selectionGenerally lower than LLE due to cleaner extracts[2]Can be significant due to co-precipitation of endogenous compounds

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction techniques. The following sections outline the typical experimental protocols for LLE, SPE, and PPT as applied to ivabradine analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a method for the simultaneous quantification of ivabradine and its active metabolite in human plasma and urine.[3]

  • Sample Preparation: Take a specific volume of the biological sample (e.g., 200 µL of plasma).

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., diazepam).

  • Alkalinization: Add an alkaline solution (e.g., 50 µL of 1M NaOH) to deprotonate the analytes.

  • Extraction Solvent Addition: Add a water-immiscible organic solvent (e.g., 1 mL of ethyl acetate).

  • Vortexing: Vortex the mixture for a set period (e.g., 5 minutes) to ensure thorough mixing and mass transfer.

  • Centrifugation: Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to separate the aqueous and organic layers.

  • Organic Layer Separation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the chromatographic analysis.

  • Analysis: Inject the reconstituted sample into the analytical instrument (e.g., LC-MS/MS).

Solid-Phase Extraction (SPE) Protocol

This protocol is a general representation based on the use of Oasis HLB cartridges, which have been reported for the analysis of ivabradine.[7][8]

  • Cartridge Conditioning: Condition the SPE cartridge by passing a specific volume of a conditioning solvent (e.g., 1 mL of methanol) through it.

  • Cartridge Equilibration: Equilibrate the cartridge with the same solvent as the sample matrix (e.g., 1 mL of water or buffer).

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte of interest.

  • Elution: Elute ivabradine from the cartridge using a small volume of a strong organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase, similar to the LLE protocol.

  • Analysis: Inject the sample into the analytical system.

Protein Precipitation (PPT) Protocol

This is a general protocol for protein precipitation, a simpler but often less clean extraction method.[4][9]

  • Sample Preparation: Take a measured volume of the plasma sample.

  • Precipitating Agent Addition: Add a precipitating agent, typically a water-miscible organic solvent like acetonitrile (B52724) or methanol, in a specific ratio (e.g., 3:1 or 4:1 solvent to plasma).[9]

  • Vortexing: Vortex the mixture vigorously for a short period (e.g., 1-2 minutes) to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte.

  • Analysis: The supernatant can be directly injected into the analytical instrument or subjected to further clean-up steps if necessary.

Visualizing the Workflows

To better illustrate the procedural differences between these extraction techniques, the following diagrams have been generated using the DOT language.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize Add_IS->Alkalinize Add_Solvent Add Extraction Solvent Alkalinize->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate_Layers Separate Organic Layer Centrifuge->Separate_Layers Evaporate Evaporate to Dryness Separate_Layers->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow of Liquid-Liquid Extraction (LLE) for Ivabradine Analysis.

SPE_Workflow cluster_cartridge_prep Cartridge Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Load_Sample Load Sample Equilibrate->Load_Sample Wash Wash Load_Sample->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow of Solid-Phase Extraction (SPE) for Ivabradine Analysis.

PPT_Workflow cluster_precipitation Precipitation cluster_analysis Analysis Sample Biological Sample Add_Precipitant Add Precipitating Agent Sample->Add_Precipitant Vortex Vortex Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Direct Injection or Further Cleanup Collect_Supernatant->Analysis

Caption: Workflow of Protein Precipitation (PPT) for Ivabradine Analysis.

Conclusion

The choice of an extraction technique for ivabradine analysis is a trade-off between simplicity, speed, and the quality of the final extract.

  • Liquid-Liquid Extraction offers high recovery but can be labor-intensive and may suffer from matrix effects if the solvent system is not optimized.

  • Solid-Phase Extraction generally provides cleaner extracts, leading to reduced matrix effects and potentially higher sensitivity, though it can be more costly and require more complex method development.

  • Protein Precipitation is the simplest and fastest method but often results in less clean extracts, which may impact the longevity of analytical columns and the overall sensitivity of the assay.

Researchers should carefully consider the specific requirements of their study to select the most suitable extraction method for reliable and accurate ivabradine quantification.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ivabradine Impurity 7-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of Ivabradine impurity 7-d6. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, the following procedures are based on the available information for Ivabradine Impurity 7 and Ivabradine hydrochloride, as well as established best practices for handling potent pharmaceutical compounds.

Hazard Assessment

While a detailed toxicological profile for this compound is not available, the parent compound, Ivabradine hydrochloride, is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also classified as very toxic to aquatic life with long-lasting effects.[2][3] Therefore, it is prudent to handle this compound as a potent compound, taking all necessary precautions to minimize exposure. The Material Safety Data Sheet (MSDS) for the non-deuterated Ivabradine Impurity 7 recommends wearing surgical gloves, safety goggles, and a self-contained breathing apparatus.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (in a ventilated enclosure) Tightly fitting safety gogglesDouble-layered nitrile glovesDisposable coveralls over laboratory coatA NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) is recommended, especially for powdered forms.[4][5][6]
Solution Preparation Chemical splash goggles and face shieldDouble-layered nitrile glovesChemical-resistant disposable coverallsA NIOSH-approved respirator if not performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant disposable coverallsA self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges[4]
Waste Disposal Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required for sealed waste containers
Experimental Protocols: Safe Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled with the compound name, CAS number (if available), and appropriate hazard warnings.

  • Store the compound in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

2. Weighing and Aliquoting:

  • All weighing and aliquoting of solid material must be conducted in a certified chemical fume hood, a glove box, or another suitable ventilated enclosure to prevent the generation and inhalation of dust.[3]

  • Use dedicated, calibrated weighing equipment.

  • Employ anti-static measures when handling powders.

  • Handle the compound gently to avoid creating airborne dust.

  • Clean the weighing area and equipment thoroughly after each use.

3. Solution Preparation:

  • Prepare solutions in a certified chemical fume hood.

  • Add the solid compound to the solvent slowly to avoid splashing.

  • Ensure the container is securely capped and clearly labeled.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • For small spills of solid material, gently cover with an absorbent material and carefully sweep into a labeled waste container. Avoid raising dust.[5]

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Decontaminate the spill area with an appropriate cleaning agent.

  • For large spills, contact the institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Segregate waste into solid and liquid streams.

  • Use separate, clearly labeled, and leak-proof containers for each waste stream.

  • Do not mix with non-hazardous waste.

2. Solid Waste Disposal:

  • This includes contaminated PPE (gloves, coveralls), weighing papers, and absorbent materials.

  • Place all solid waste in a designated, sealed hazardous waste container.

3. Liquid Waste Disposal:

  • Collect all liquid waste, including unused solutions and solvent rinses, in a sealed, chemical-resistant container.

  • The container must be clearly labeled with the contents and hazard warnings.

4. Final Disposal:

  • All hazardous waste must be disposed of through the institution's EHS-approved hazardous waste management program.[7][8]

  • Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[9] Incineration at a licensed facility is a common method for destroying pharmaceutical waste.[7][8]

Visualizations

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Post-Handling Receive & Inspect Receive & Inspect Store Securely Store Securely Receive & Inspect->Store Securely Weigh & Aliquot Weigh & Aliquot Store Securely->Weigh & Aliquot Retrieve Prepare Solution Prepare Solution Weigh & Aliquot->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Final Disposal Spill Event Spill Event Spill Cleanup Spill Cleanup Spill Event->Spill Cleanup Spill Cleanup->Segregate Waste

Caption: Workflow for handling this compound.

PPE Selection Flowchart

start Start: Assess Task handling_solid Handling Solid? start->handling_solid in_hood In Fume Hood? handling_solid->in_hood Yes ppe_basic Lab Coat Safety Glasses Nitrile Gloves handling_solid->ppe_basic No handling_liquid Handling Liquid? in_hood->handling_liquid No ppe_powder Add: Disposable Coveralls Respirator (N95/PAPR) in_hood->ppe_powder Yes splash_risk Splash Risk? handling_liquid->splash_risk Yes handling_liquid->ppe_basic No spill Spill Cleanup? splash_risk->spill No ppe_liquid Add: Chemical Goggles Face Shield splash_risk->ppe_liquid Yes spill->ppe_basic No ppe_spill Full Chemical Suit Heavy-duty Gloves SCBA/Full-face Respirator spill->ppe_spill Yes

Caption: Decision-making flowchart for PPE selection.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.